molecular formula C13H17NO4S B554371 Z-DL-Met-OH CAS No. 1152-62-1

Z-DL-Met-OH

Número de catálogo: B554371
Número CAS: 1152-62-1
Peso molecular: 283.35 g/mol
Clave InChI: FPKHNNQXKZMOJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-DL-Met-OH is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
The exact mass of the compound Z-Met-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHNNQXKZMOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298655
Record name N-Benzyloxycarbonyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4434-61-1, 1152-62-1
Record name N-Benzyloxycarbonyl-DL-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4434-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonyl-DL-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1152-62-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbobenzoxy-DL-methionine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbobenzoxy-DL-methionine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyloxycarbonyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-DL-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Z-DL-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-DL-Met-OH, chemically known as N-Benzyloxycarbonyl-DL-methionine, is a protected derivative of the essential amino acid DL-methionine. The introduction of the benzyloxycarbonyl (Z) group to the amino function of methionine renders it a crucial building block in the field of peptide chemistry and drug development. This protecting group prevents unwanted side reactions at the N-terminus during peptide bond formation, allowing for the controlled, stepwise synthesis of complex peptides and proteins. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a racemic mixture, containing both the D and L enantiomers of N-benzyloxycarbonyl-methionine. The core structure consists of a methionine backbone where the alpha-amino group is protected by a benzyloxycarbonyl group.

IdentifierValue
IUPAC Name 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid[1]
Synonym N-Benzyloxycarbonyl-DL-methionine[2]
CAS Number 4434-61-1[1][2]
Molecular Formula C₁₃H₁₇NO₄S[1][2][3]
Canonical SMILES CSCCC(NC(=O)OCC1=CC=CC=C1)C(=O)O[1]
InChI InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)[1]
InChI Key FPKHNNQXKZMOJJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its storage, handling, and application in synthetic protocols.

PropertyValue
Molecular Weight 283.34 g/mol [2][3]
Appearance White to light yellow crystalline powder[2]
Melting Point 112-116 °C[2]
Solubility Soluble in methanol[2]
Storage Condition Room temperature[2]

Synthesis and Analytical Characterization

This compound is typically synthesized from its parent amino acid, DL-methionine, through a standard N-protection reaction. Subsequent analytical procedures are vital to confirm its structure and purity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A DL-Methionine D This compound A->D N-protection B Benzyl Chloroformate B->D C Aqueous Alkaline Solution (e.g., NaOH or NaHCO₃) C->D

Synthesis of this compound from DL-Methionine.

Experimental Protocols

1. Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a generalized method for the N-protection of DL-methionine.

  • Materials: DL-Methionine, Benzyl Chloroformate (Cbz-Cl), Sodium Hydroxide (NaOH), Dioxane (or other suitable solvent), Hydrochloric Acid (HCl), Ethyl Acetate, Water.

  • Procedure:

    • Dissolve DL-methionine in a 1M NaOH aqueous solution in a flask and cool the mixture to 0-5 °C in an ice bath.

    • In a separate container, dissolve an equimolar amount of benzyl chloroformate in dioxane.

    • Add the benzyl chloroformate solution and a 2M NaOH solution dropwise and simultaneously to the stirred methionine solution, maintaining the temperature below 5 °C and the pH between 9-10.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Transfer the reaction mixture to a separatory funnel and wash with ether to remove unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of ~2 with cold 2M HCl. A white precipitate of this compound should form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

2. Analytical Workflow for Product Characterization

The identity and purity of the synthesized this compound must be confirmed. Purity is often assessed by HPLC and neutralization titration, with results typically expected to be in the 98-102% range.[2]

G cluster_analysis Analytical Techniques A Synthesized this compound B HPLC (Purity Assessment) A->B C IR Spectroscopy (Functional Group ID) A->C D NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) A->D E Confirmed Structure & Purity B->E C->E D->E

Analytical workflow for this compound characterization.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Methodology: A reversed-phase C18 column is typically used. The mobile phase could consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detection is performed using a UV detector at approximately 254 nm, corresponding to the aromatic ring of the Z-group. A single major peak indicates high purity.

  • Infrared (IR) Spectroscopy:

    • Objective: To confirm the presence of key functional groups.

    • Methodology: The sample is analyzed as a KBr pellet or using an ATR-FTIR spectrometer.

    • Expected Peaks:

      • A broad peak in the range of 2500-3500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.[4]

      • A sharp peak around 3300 cm⁻¹ for the N-H stretch of the carbamate.

      • Two strong, sharp peaks for C=O stretches: one around 1700-1720 cm⁻¹ for the carbamate and another around 1700-1725 cm⁻¹ for the carboxylic acid.[4]

      • Peaks corresponding to the aromatic C=C bonds of the benzyl group around 1450-1600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide detailed structural confirmation.

    • Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected ¹H NMR Signals: Protons corresponding to the methylthio group (CH₃-S), the methylene groups of the side chain (-CH₂-CH₂-), the alpha-proton (α-CH), the benzylic protons (-O-CH₂-Ph), and the aromatic protons of the phenyl ring.

    • Expected ¹³C NMR Signals: Carbons corresponding to the methylthio group, methylene groups, the alpha-carbon, the carbonyls of the carbamate and carboxylic acid, and the carbons of the benzyl group.

Applications in Research and Drug Development

This compound serves as a fundamental tool for chemists and biochemists.

  • Peptide Synthesis: Its primary application is as a protected amino acid building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group can be removed under specific conditions (e.g., hydrogenolysis or with HBr in acetic acid) that do not affect other protecting groups, allowing for the sequential addition of other amino acids.[5]

  • Biochemical Research: It is used to synthesize custom peptides that can act as enzyme substrates, inhibitors, or probes to study protein-protein interactions and cellular signaling pathways.[2]

  • Pharmaceutical Development: As a precursor in the synthesis of peptidomimetics and other complex organic molecules, it is a valuable starting material in the discovery of new therapeutic agents.[2] Methionine itself is a crucial amino acid, and its derivatives are often explored for their biological activities.[6][7]

References

The Role of Z-DL-Methionine in Protein Synthesis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in the initiation and elongation stages of protein synthesis. Its unique properties extend beyond its function as a proteinogenic building block, implicating it in crucial metabolic pathways and cellular regulation. This technical guide provides an in-depth exploration of Z-DL-methionine, a chemically modified form of methionine, and its relevance in the context of protein synthesis research. We will delve into the fundamental differences between L-methionine, DL-methionine, and Z-DL-methionine, their respective mechanisms of action, and their applications in experimental settings. This guide will also provide detailed experimental protocols and quantitative data to aid researchers in their study of protein synthesis and the development of novel therapeutic agents.

Methionine Isomers and Derivatives in Protein Synthesis

The biological activity of methionine is stereospecific. Only the L-isomer of methionine is directly incorporated into polypeptide chains by ribosomes.[1][2] The D-isomer, present in the racemic mixture DL-methionine, must first be converted to L-methionine by the enzyme D-amino acid oxidase to be utilized for protein synthesis.[3]

Z-DL-methionine , or N-benzyloxycarbonyl-DL-methionine, is a synthetic derivative of methionine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[4][5] This chemical modification prevents the methionine molecule from participating in peptide bond formation in the same manner as a free amino acid.[4] The primary application of Z-DL-methionine is in solid-phase peptide synthesis , where the protecting group allows for the controlled, sequential addition of amino acids to build a peptide chain with a defined sequence.[4][6]

CompoundStructureKey Role in Protein Synthesis Research
L-Methionine (S)-2-amino-4-(methylthio)butanoic acidThe biologically active isomer directly used for protein synthesis.[1]
DL-Methionine A 50:50 mixture of L- and D-methionineA cost-effective source of methionine in cell culture and animal feed; the D-isomer requires enzymatic conversion to the L-isomer.[7][8]
Z-DL-Methionine N-benzyloxycarbonyl-DL-methioninePrimarily used in the chemical synthesis of peptides as a protected amino acid.[4][5] May act as a competitive inhibitor in in vitro protein synthesis assays.

Mechanism of Action in Protein Synthesis Research

L-Methionine: The Building Block of Protein Synthesis

L-methionine's journey into a protein begins with its activation by a specific enzyme, methionyl-tRNA synthetase (MetRS) . This enzyme catalyzes the attachment of L-methionine to its cognate transfer RNA (tRNA), forming methionyl-tRNA (Met-tRNA). This two-step process is crucial for ensuring the fidelity of protein synthesis.[9]

Methionine_Activation cluster_0 Step 1: Activation cluster_1 Step 2: Charging Met L-Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS Met_AMP Methionyl-adenylate (Met-AMP) MetRS->Met_AMP Formation of activated intermediate PPi PPi MetRS->PPi Met_tRNA_Met Methionyl-tRNA_Met (Met-tRNA_Met) MetRS->Met_tRNA_Met Transfer of methionine to tRNA AMP AMP MetRS->AMP Met_AMP->MetRS tRNA_Met tRNA_Met tRNA_Met->MetRS

The initiator Met-tRNA is then recruited to the small ribosomal subunit to initiate translation at the AUG start codon on the messenger RNA (mRNA). For subsequent methionine residues within the protein sequence, elongator Met-tRNA delivers L-methionine to the ribosome.

Z-DL-Methionine: A Tool for In Vitro Studies and Synthesis

Due to the bulky benzyloxycarbonyl group attached to its amino group, Z-DL-methionine cannot be recognized and activated by methionyl-tRNA synthetase.[4] This characteristic makes it a potential tool for studying the active site of MetRS and for use as a competitive inhibitor in in vitro translation systems. By competing with L-methionine for binding to the enzyme, Z-DL-methionine can be used to probe the structural and functional requirements of the MetRS active site.

Experimental Protocols

In Vitro Translation Assay to Assess Inhibition by Z-DL-Methionine

This protocol describes a general method for assessing the inhibitory potential of Z-DL-methionine on protein synthesis using a commercially available rabbit reticulocyte lysate or wheat germ extract system.[10][11][12]

Materials:

  • Rabbit Reticulocyte Lysate or Wheat Germ Extract System

  • Amino acid mixture minus methionine

  • [³⁵S]-Methionine

  • Z-DL-methionine stock solution (in a suitable solvent, e.g., DMSO)

  • Control mRNA template (e.g., Luciferase mRNA)

  • Nuclease-free water

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a master mix: On ice, combine the cell-free extract, amino acid mixture minus methionine, and nuclease-free water according to the manufacturer's instructions.

  • Set up reaction tubes: For each concentration of Z-DL-methionine to be tested (including a zero-inhibitor control), pipette the master mix into pre-chilled microcentrifuge tubes.

  • Add inhibitor: Add the desired volume of Z-DL-methionine stock solution or solvent control (DMSO) to each tube and mix gently.

  • Initiate translation: Add the control mRNA template and [³⁵S]-methionine to each tube to start the reaction.

  • Incubate: Incubate the reactions at the recommended temperature (typically 30°C) for a specified time (e.g., 60-90 minutes).

  • Stop the reaction: Stop the translation by placing the tubes on ice.

  • Precipitate proteins: Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

  • Collect and wash: Collect the protein precipitate by filtration or centrifugation and wash with ethanol to remove unincorporated [³⁵S]-methionine.

  • Quantify protein synthesis: Measure the radioactivity of the protein precipitate using a scintillation counter.

  • Analyze data: Calculate the percentage of inhibition for each concentration of Z-DL-methionine relative to the control.

In_Vitro_Translation_Workflow Start Prepare Master Mix (Cell-free extract, Amino Acids (-Met)) Add_Inhibitor Add Z-DL-Methionine (or vehicle control) Start->Add_Inhibitor Add_Template Add mRNA Template and [³⁵S]-Methionine Add_Inhibitor->Add_Template Incubate Incubate at 30°C Add_Template->Incubate Stop_Reaction Stop Reaction (on ice) Incubate->Stop_Reaction Precipitate TCA Precipitation of Proteins Stop_Reaction->Precipitate Quantify Scintillation Counting Precipitate->Quantify Analyze Data Analysis (% Inhibition) Quantify->Analyze

Ribosome Profiling to Study Translational Effects

Ribosome profiling is a powerful technique that provides a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. While not a direct application of Z-DL-methionine, it is a key method for studying the effects of compounds that inhibit protein synthesis. If Z-DL-methionine were found to have cell-permeable inhibitory effects, ribosome profiling could reveal its specific impact on translation initiation, elongation, or termination.

General Workflow:

  • Cell treatment: Treat cells with the compound of interest (e.g., a potential protein synthesis inhibitor).

  • Ribosome stabilization: Treat cells with a translation elongation inhibitor like cycloheximide to freeze ribosomes on the mRNA.

  • Lysis and nuclease digestion: Lyse the cells and treat with RNase to digest mRNA not protected by ribosomes.

  • Ribosome isolation: Isolate the ribosome-protected mRNA fragments (footprints).

  • Library preparation and sequencing: Convert the mRNA footprints into a cDNA library and perform high-throughput sequencing.

  • Data analysis: Align the sequencing reads to a reference genome to determine the density of ribosomes on each mRNA.

Methionine Metabolism and Signaling Pathways

Methionine metabolism is intricately linked to cellular growth and proliferation, primarily through the mTOR (mechanistic target of rapamycin) signaling pathway . The availability of methionine, and its metabolite S-adenosylmethionine (SAM), influences the activity of mTORC1, a key regulator of protein synthesis.[7][13] When methionine levels are high, mTORC1 is active and promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[14]

Methionine_mTOR_Signaling Met High Methionine SAM High S-Adenosylmethionine (SAM) Met->SAM mTORC1 mTORC1 SAM->mTORC1 Activates S6K S6 Kinase (S6K) mTORC1->S6K Phosphorylates (Activates) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inactivates) Protein_Synthesis Increased Protein Synthesis S6K->Protein_Synthesis eIF4E eIF4E eIF4E->Protein_Synthesis FourEBP1->eIF4E Inhibits

Applications in Drug Discovery and Proteomics

The essential role of methionyl-tRNA synthetase in protein synthesis makes it an attractive target for the development of novel antimicrobial and anticancer agents.[9] By designing molecules that specifically inhibit bacterial or cancer cell MetRS, it is possible to selectively disrupt protein synthesis in these target cells. Z-DL-methionine and other modified methionine analogs can serve as starting points for the design of such inhibitors.[15][16]

In the field of proteomics , stable isotope-labeled amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein abundance. While not directly involving Z-DL-methionine, understanding the principles of methionine incorporation is fundamental to such methods. Furthermore, the study of post-translational modifications of methionine, such as oxidation, is an active area of proteomics research with implications for cellular signaling and oxidative stress.[17][18]

Conclusion

Z-DL-methionine, a chemically protected form of methionine, serves as a valuable tool in protein synthesis research, primarily in the realm of chemical peptide synthesis. Its inability to be utilized by the cellular protein synthesis machinery makes it a useful negative control and a potential competitive inhibitor for in vitro studies of methionyl-tRNA synthetase. While L-methionine is the direct substrate for protein synthesis, understanding the properties and applications of its derivatives, like Z-DL-methionine, provides researchers with a more complete toolkit for investigating the intricate processes of protein translation and for the development of novel therapeutics that target this fundamental cellular pathway. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted role of methionine in cellular biology.

References

The Metabolic Journey of N-Carbobenzoxy-DL-methionine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Carbobenzoxy-DL-methionine is a protected form of the essential amino acid methionine. The carbobenzoxy (benzyloxycarbonyl, Cbz, or Z) group is a common amine protecting group in synthetic organic chemistry, particularly in peptide synthesis. Understanding the in vivo metabolic fate of such a molecule is critical for its potential therapeutic or research applications, as the biotransformation will determine the bioavailability of methionine and the nature of any metabolites, which may have their own biological activities or toxicities. This whitepaper synthesizes information from disparate sources to construct a scientifically plausible metabolic pathway for N-Carbobenzoxy-DL-methionine.

Hypothesized Metabolic Pathway of N-Carbobenzoxy-DL-methionine

The metabolism of N-Carbobenzoxy-DL-methionine in vivo is proposed to occur in two main stages:

  • De-carbobenzoxylation: The initial and rate-limiting step is likely the enzymatic cleavage of the carbobenzoxy group from the methionine molecule. This hydrolysis would release DL-methionine, carbon dioxide, and benzyl alcohol. While the specific mammalian enzymes responsible for this are not definitively identified, carboxypeptidases or other proteases and esterases are potential candidates due to their ability to hydrolyze peptide and amide bonds.

  • Metabolism of Released Components: Following the cleavage, the resulting DL-methionine and benzyl alcohol enter their respective, well-established metabolic pathways.

Detailed Metabolic Fates of the Cleavage Products

Metabolism of DL-Methionine

Once liberated, DL-methionine is metabolized through several key pathways:

  • Conversion of D-Methionine to L-Methionine: The D-isomer of methionine, which constitutes 50% of the DL-racemic mixture, is converted to the biologically active L-isomer. This is a two-step process initiated by the enzyme D-amino acid oxidase (DAO), which oxidatively deaminates D-methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid. This intermediate is then transaminated to L-methionine.

  • L-Methionine Metabolism: L-methionine is a critical amino acid involved in numerous cellular functions:

    • Protein Synthesis: It is directly incorporated into proteins.

    • Transmethylation Pathway: L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the body, essential for the methylation of DNA, RNA, proteins, and other small molecules. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

    • Transsulfuration Pathway: Homocysteine can be converted to cysteine, a precursor for the antioxidant glutathione.

Metabolism of Benzyl Alcohol

Benzyl alcohol is rapidly metabolized in the liver.[1] The primary pathway involves:

  • Oxidation: Benzyl alcohol is oxidized first to benzaldehyde by alcohol dehydrogenase.[2]

  • Further Oxidation: Benzaldehyde is then rapidly oxidized to benzoic acid by aldehyde dehydrogenase.[2]

  • Conjugation and Excretion: Benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine.[1][3][4] This conjugation reaction is catalyzed by mitochondrial enzymes.[5]

Quantitative Data on Methionine Metabolism

The following tables summarize quantitative data from studies on DL-methionine and L-methionine metabolism in various animal models. It is important to note that these data pertain to the metabolite of N-Carbobenzoxy-DL-methionine, not the parent compound itself.

Table 1: Bioavailability and Nitrogen Retention of Methionine Sources in Pigs

ParameterDL-MethionineL-MethionineReference
Relative Bioavailability (N Retention, %)100 (reference)94-106[2]
N Retained (g/d)Linearly increases with supplementationLinearly increases with supplementation[2]
N Retention (% of N intake)Linearly increases with supplementationLinearly increases with supplementation[2]

Table 2: Pharmacokinetics of L-Methionine in Rats (Intravenous Bolus Injection)

ParameterValueReference
Half-life ([2H7]methionine)35.0 +/- 6.9 min[1]
Fraction remethylated0.185 +/- 0.028[1]

Experimental Protocols

Nitrogen Balance Studies in Pigs

This protocol is based on studies comparing the relative bioavailability of L-methionine and DL-methionine.

  • Animal Model: Barrows (castrated male pigs) are typically used, with initial body weights appropriate for the study phase (e.g., 10-20 kg).

  • Housing: Pigs are housed in individual metabolism crates to allow for the separate and quantitative collection of feces and urine.

  • Dietary Treatments: A basal diet deficient in methionine but adequate in all other amino acids is formulated. Graded levels of DL-methionine and L-methionine are supplemented to the basal diet to create a dose-response curve.

  • Experimental Periods: The study consists of an adaptation period (e.g., 7 days) to the respective diets, followed by a collection period (e.g., 5 days).

  • Sample Collection: Feces and urine are collected daily. A preservative (e.g., sulfuric acid) is added to the urine collection vessels to prevent nitrogen loss.

  • Analysis: The nitrogen content of the diets, feces, and urine is determined using methods such as the Kjeldahl method. Nitrogen retention is calculated as: N intake - (N in feces + N in urine).

  • Data Analysis: The relative bioavailability of L-methionine to DL-methionine is estimated using slope-ratio regression analysis of nitrogen retention against supplemental methionine intake.

Pharmacokinetic Studies of Methionine in Rats Using Stable Isotopes

This protocol is based on studies investigating the pharmacokinetics of methionine, including remethylation.

  • Animal Model: Male rats (e.g., Wistar strain) are used.

  • Isotope Administration: A known amount of a stable isotope-labeled methionine (e.g., [2H7]methionine) is administered via intravenous bolus injection.

  • Blood Sampling: Blood samples are collected at various time points post-injection via a cannulated artery or vein.

  • Sample Preparation: Plasma is separated from the blood samples. Proteins are precipitated, and the supernatant containing free amino acids is collected.

  • Analytical Method: The concentrations of the labeled methionine, its metabolites (e.g., demethylated and remethylated forms), and endogenous methionine and homocysteine are determined using gas chromatography-mass spectrometry (GC-MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as half-life, clearance, and the fraction of methionine that undergoes remethylation.

Visualizations of Pathways and Workflows

Metabolic Pathways

Metabolic Fate of N-Carbobenzoxy-DL-methionine cluster_absorption Absorption cluster_cleavage Hypothesized Enzymatic Cleavage cluster_metabolites Resulting Metabolites N-Cbz-DL-Met N-Carbobenzoxy-DL-methionine Cleavage De-carbobenzoxylation (e.g., Carboxypeptidases) N-Cbz-DL-Met->Cleavage DL-Met DL-Methionine Cleavage->DL-Met Benzyl_Alcohol Benzyl Alcohol Cleavage->Benzyl_Alcohol CO2 CO2 Cleavage->CO2 Metabolism of DL-Methionine DL-Met DL-Methionine D-Met D-Methionine DL-Met->D-Met L-Met L-Methionine DL-Met->L-Met Keto-Met 2-keto-4-methylthiobutyric acid D-Met->Keto-Met D-amino acid oxidase Protein Protein Synthesis L-Met->Protein SAM S-adenosylmethionine (SAM) L-Met->SAM Transmethylation Keto-Met->L-Met Transaminase SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Hcy Homocysteine SAH->Hcy Hcy->L-Met Remethylation Cys Cysteine Hcy->Cys Transsulfuration Metabolism of Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Alcohol Dehydrogenase Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Aldehyde Dehydrogenase Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation Excretion Urinary Excretion Hippuric_Acid->Excretion Nitrogen Balance Experimental Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Pigs in Metabolism Crates Adaptation 7-Day Adaptation Period Animals->Adaptation Diets Basal Diet + Graded Levels of Met Sources Diets->Adaptation Collection 5-Day Feces & Urine Collection Adaptation->Collection N_Analysis Kjeldahl Analysis for Nitrogen Content Collection->N_Analysis Calculation Calculate Nitrogen Retention N_Analysis->Calculation Regression Slope-Ratio Regression Calculation->Regression

References

Foundational Studies on the Antioxidant Effects of DL-Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's request specified "Z-DL-methionine." Extensive searches for this specific compound did not yield relevant results. It is presumed that "Z-" may have been a typographical error, and this document will focus on the widely studied DL-methionine .

This technical guide provides an in-depth overview of the core foundational studies on the antioxidant effects of DL-methionine, designed for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

The antioxidant effects of DL-methionine have been quantified in various studies, primarily focusing on its ability to enhance the endogenous antioxidant defense systems and reduce markers of oxidative stress. The following tables summarize key findings from foundational research.

Table 1: Effects of DL-Methionine Supplementation on Antioxidant Enzyme Activity
Animal ModelDL-Methionine DoseDurationTissueSuperoxide Dismutase (SOD) ActivityGlutathione Peroxidase (GSH-Px) ActivityCatalase (CAT) ActivityReference
Squabs0.30% of diet-MuscleIncreasedIncreasedIncreased[1]
Broilers15-20% above NRC35 days----[2][3][4]
Layer Chicks0.38%, 0.43%, 0.54% of diet6 weeksSerumIncreasedIncreased-[5]
Heat-stressed Pigs20% above requirement21 daysIleumDecreasedLinearly IncreasedLinearly Affected[6]

NRC: National Research Council

Table 2: Effects of DL-Methionine Supplementation on Oxidative Stress Markers
Animal ModelDL-Methionine DoseDurationTissue/SampleMalondialdehyde (MDA) ConcentrationGlutathione (GSH) ConcentrationReference
Squabs0.30% of diet-MuscleDecreased-[1]
Broilers15-20% & 30-40% above NRC35 daysLiver & Thigh Muscle-Increased[2][3][4]
Heat-stressed Broilers----Increased[7]
Broilers0.5 & 1 g/kg of diet-Breast MeatSignificantly Lower-[8]
Heat-stressed Pigs20% above requirement21 daysIleum-Decreased[6]

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the antioxidant effects of DL-methionine.

In Vivo Study in Poultry
  • Objective: To investigate the effects of dietary DL-methionine supplementation on the antioxidant status of broilers.[2][3][4]

  • Animal Model: Day-old male Cobb-500 broilers.

  • Experimental Design: Birds were divided into a control group and groups supplemented with DL-methionine at levels exceeding the National Research Council (NRC) recommendations (e.g., 15-20% and 30-40% above).

  • Diet: A basal corn-soybean meal diet was used, with DL-methionine added to the treatment group diets.

  • Duration: The feeding trial typically lasted for 35 days.

  • Sample Collection: At the end of the trial, blood and tissue samples (liver, muscle) were collected for analysis.

  • Biochemical Assays:

    • Antioxidant Enzyme Activity: Spectrophotometric assays were used to measure the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) in tissue homogenates.

    • Lipid Peroxidation: The concentration of malondialdehyde (MDA), a marker of lipid peroxidation, was determined using the thiobarbituric acid reactive substances (TBARS) assay.

    • Glutathione Levels: The concentration of reduced glutathione (GSH) was measured using methods such as HPLC or spectrophotometric assays.

  • Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) to determine the statistical significance of the differences between the control and treatment groups.

In Vitro Antioxidant Assays
  • Objective: To determine the direct radical scavenging and antioxidant activities of sulfur-containing amino acids, including methionine.[9]

  • Methods:

    • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that is measured spectrophotometrically. Methionine, in some studies, showed no significant DPPH scavenging activity at room temperature.[9][10]

    • ABTS Radical Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Similar to the DPPH assay, some studies reported no ABTS radical scavenging activity for methionine.[9]

    • Superoxide Radical Scavenging Assay: This assay measures the ability of a compound to scavenge superoxide radicals, which are generated by a specific chemical reaction.

    • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Observations: While some in vitro assays at room temperature showed limited direct radical scavenging activity for methionine, its significant antioxidant effects in vivo are attributed to its role as a precursor for glutathione and its function within proteins.[9][10]

Signaling Pathways and Experimental Workflows

The antioxidant effects of DL-methionine are mediated through several key biological pathways. The following diagrams, created using Graphviz (DOT language), illustrate these mechanisms and a typical experimental workflow.

Trans-sulfuration Pathway and Glutathione Synthesis

DL-methionine is a crucial precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of the major intracellular antioxidant, glutathione (GSH).[11][12][13]

Transsulfuration_Pathway Met DL-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases HCY Homocysteine SAH->HCY SAHH Cystathionine Cystathionine HCY->Cystathionine CBS Cys Cysteine Cystathionine->Cys CTH GSH Glutathione (GSH) Cys->GSH GCL, GS ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress GSH->Oxidative_Stress ROS->Oxidative_Stress

Caption: Trans-sulfuration pathway for glutathione synthesis.
Nrf2-Keap1 Antioxidant Response Pathway

DL-methionine supplementation has been shown to activate the Nrf2-Keap1 pathway, a critical signaling cascade that upregulates the expression of numerous antioxidant and detoxification enzymes.[13][14]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Met DL-Methionine ROS Oxidative Stress (ROS) Met->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GSH-Px) ARE->Antioxidant_Genes Activates transcription Antioxidant_Genes->ROS Neutralize

Caption: Activation of the Nrf2-Keap1 antioxidant pathway.
Experimental Workflow for In Vivo Antioxidant Study

The following diagram illustrates a typical experimental workflow for assessing the in vivo antioxidant effects of DL-methionine.

Experimental_Workflow cluster_assays Biochemical Assays start Start: Select Animal Model (e.g., Broilers) acclimatization Acclimatization Period start->acclimatization dietary_groups Divide into Control and DL-Methionine Groups acclimatization->dietary_groups feeding_trial Feeding Trial (e.g., 35 days) dietary_groups->feeding_trial sample_collection Sample Collection (Blood, Tissues) feeding_trial->sample_collection sod_assay SOD Activity Assay sample_collection->sod_assay gsh_px_assay GSH-Px Activity Assay sample_collection->gsh_px_assay cat_assay CAT Activity Assay sample_collection->cat_assay mda_assay MDA Assay (TBARS) sample_collection->mda_assay data_analysis Statistical Analysis (e.g., ANOVA) sod_assay->data_analysis gsh_px_assay->data_analysis cat_assay->data_analysis mda_assay->data_analysis results Results Interpretation and Conclusion data_analysis->results

Caption: Workflow for an in vivo antioxidant study.

References

The Genesis of Controlled Peptide Synthesis: A Technical Guide to Z-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the history of biochemistry and drug development, the discovery of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field of peptide synthesis. This guide provides an in-depth exploration of the discovery, history, and core methodologies associated with Z-protected amino acids, tailored for researchers, scientists, and professionals in drug development.

A Historical Breakthrough: The Bergmann-Zervas Era

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The uncontrolled reactivity of the amino and carboxyl groups of amino acids led to a mixture of undesired products. The landscape of peptide chemistry was irrevocably changed when German biochemist Max Bergmann and his Greek collaborator Leonidas Zervas introduced the benzyloxycarbonyl group.[1][2] This new protecting group for amines, often abbreviated as Z in honor of Zervas or Cbz, allowed for the temporary and selective blocking of the amino group's nucleophilicity.[3][4]

The brilliance of the Z-group lay in its stability under the conditions required for peptide bond formation and its susceptibility to cleavage under specific, mild conditions that did not disrupt the newly formed peptide bond.[5] This discovery, first published in the German journal Berichte der deutschen chemischen Gesellschaft, laid the foundation for modern, controlled peptide synthesis and opened the door to the creation of complex peptides for biological and therapeutic studies.[1][2] For his pioneering work, Leonidas Zervas was the first recipient of the Max Bergmann Medal in 1980.[6]

The Chemistry of Protection: Introducing the Z-Group

The introduction of the benzyloxycarbonyl group onto the α-amino group of an amino acid is typically achieved through the Schotten-Baumann reaction.[7][8] This reaction involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl or Z-Cl) under alkaline conditions.[4] The base, commonly sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct of the reaction.[8]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) Acylation Nucleophilic Acyl Substitution (Schotten-Baumann conditions) AminoAcid->Acylation BenzylChloroformate Benzyl Chloroformate (C₆H₅CH₂OCOCl) BenzylChloroformate->Acylation Base Base (e.g., NaOH) Base->Acylation Z_AminoAcid Z-Protected Amino Acid Acylation->Z_AminoAcid Byproducts Byproducts (e.g., NaCl, H₂O) Acylation->Byproducts

The reaction is typically carried out in a biphasic system of water and an organic solvent at low temperatures to control the reactivity of benzyl chloroformate.[8] The resulting N-benzyloxycarbonyl amino acids are often crystalline solids, which facilitates their purification.[8]

Quantitative Data on Z-Group Introduction

The efficiency of the Z-protection reaction varies depending on the specific amino acid and the reaction conditions employed. The following table summarizes representative yields for the synthesis of various Z-protected amino acids.

Amino AcidReagentsSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
GlycineBenzyl chloroformate, NaOHWater/Dioxane0-5285-95[9]
L-AlanineBenzyl chloroformate, NaOHWater/Ether0180-90[9]
L-LeucineBenzyl chloroformate, NaHCO₃Water/Toluene5-10390[9]
L-PhenylalanineBenzyl chloroformate, Na₂CO₃Water/Dioxane02.588[9]
L-ProlineBenzyl chloroformate, NaOHWater0-5285[9]
L-SerineBenzyl chloroformate, MgOWater/Ethyl Acetate25475[9]
L-LysineBenzyl chloroformate, CuCO₃Water20370 (ε-Z)[9]

The Art of Deprotection: Removing the Z-Group

The utility of the Z-group lies in its selective removal under conditions that do not affect other sensitive functional groups or the peptide backbone. The two primary methods for Z-group cleavage are catalytic hydrogenolysis and treatment with a strong acid, typically hydrogen bromide in acetic acid.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for removing the Z-group.[7] The reaction involves the use of hydrogen gas and a palladium catalyst, typically palladium on charcoal (Pd/C).[7] The process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.[7]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Z_Protected_Peptide Z-Protected Peptide Hydrogenolysis Catalytic Hydrogenolysis Z_Protected_Peptide->Hydrogenolysis H2 Hydrogen Gas (H₂) H2->Hydrogenolysis Catalyst Catalyst (e.g., Pd/C) Catalyst->Hydrogenolysis Deprotected_Peptide Deprotected Peptide Hydrogenolysis->Deprotected_Peptide Toluene Toluene Hydrogenolysis->Toluene CO2 Carbon Dioxide Hydrogenolysis->CO2

This method is highly efficient and clean, with the byproducts being volatile and easily removed. However, it is incompatible with molecules containing other reducible functional groups, such as alkynes, alkenes, or certain sulfur-containing residues like methionine and cysteine, which can poison the catalyst.

Acidic Cleavage

An alternative to hydrogenolysis is the use of strong acidic conditions, most commonly a solution of hydrogen bromide (HBr) in glacial acetic acid. This method cleaves the Z-group through an SN2 mechanism, where the bromide ion attacks the benzylic carbon. This approach is harsher than hydrogenolysis but is useful when the peptide contains functional groups sensitive to reduction.

Quantitative Data on Z-Group Deprotection

The choice of deprotection method and the reaction conditions can significantly impact the yield and purity of the final peptide. The following table provides a comparison of yields for the deprotection of Z-protected amino acids using different methods.

Z-Protected Amino AcidDeprotection MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Z-Gly-OHHydrogenolysisH₂, 10% Pd/CMethanol252>95[7]
Z-Ala-OHHydrogenolysisH₂, 10% Pd/CEthanol253>95[7]
Z-Phe-OHHydrogenolysisH₂, 10% Pd/CAcetic Acid254>95[7]
Z-Gly-OHAcidic Cleavage33% HBr in Acetic AcidAcetic Acid25190[7]
Z-Val-OHAcidic Cleavage33% HBr in Acetic AcidAcetic Acid251.588[7]
Z-Leu-OHAcidic Cleavage33% HBr in Acetic AcidAcetic Acid25192[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments described in this guide.

General Procedure for the Synthesis of Z-Protected Amino Acids (Schotten-Baumann Conditions)
  • Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) with cooling in an ice-water bath.

  • Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C and with vigorous stirring, add benzyl chloroformate (1.1 equivalents) dropwise.

  • Reaction Monitoring: Continue stirring at 0-5 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amino acid.

  • Work-up: Once the reaction is complete, extract the aqueous solution with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice-water bath and acidify to pH 2-3 with cold 6 M hydrochloric acid. The Z-protected amino acid will precipitate as a white solid or oil.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by recrystallization.

General Procedure for the Deprotection of Z-Protected Amino Acids by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Z-protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Add 10% palladium on charcoal (typically 5-10% by weight of the substrate).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by measuring the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amino acid or peptide.

General Procedure for the Deprotection of Z-Protected Amino Acids by HBr in Acetic Acid
  • Reaction Setup: Dissolve the Z-protected amino acid or peptide in a 33% solution of hydrogen bromide in glacial acetic acid at room temperature.

  • Reaction Time: Stir the solution for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Precipitation: Upon completion, add a large volume of cold, dry diethyl ether to the reaction mixture to precipitate the hydrobromide salt of the deprotected amine.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Conclusion

The introduction of the benzyloxycarbonyl group by Bergmann and Zervas was a landmark achievement that transformed peptide synthesis from an art into a science. The principles they established continue to be fundamental to the field. While newer protecting groups with different orthogonalities have since been developed, the Z-group remains a valuable and widely used tool in both solution-phase and solid-phase peptide synthesis, a testament to the enduring legacy of its discoverers. This guide provides the foundational knowledge for the effective application of Z-protected amino acids in modern chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Stereochemistry of DL-Methionine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of DL-methionine and its derivatives, focusing on its implications in research and pharmaceutical development. The document details the metabolic and functional differences between D- and L-isomers, outlines advanced analytical techniques for their separation and identification, and explores their roles in cellular signaling pathways.

Introduction to Methionine Stereochemistry

Methionine, a sulfur-containing essential amino acid, is a chiral molecule existing in two non-superimposable mirror-image forms, or enantiomers: L-methionine and D-methionine[1]. While L-methionine is the naturally occurring and biologically active form incorporated into proteins, the synthetic production of methionine typically results in a 50:50 racemic mixture known as DL-methionine[2]. The distinct three-dimensional arrangement of these stereoisomers dictates their interaction with chiral biological systems, such as enzymes and receptors, leading to significant differences in their metabolic fate, biological activity, and pharmacological profiles. Understanding and controlling the stereochemistry of methionine derivatives is therefore a critical aspect of drug discovery and development, influencing everything from target binding and efficacy to pharmacokinetics and safety[3].

Biological Significance and Metabolic Fate of Methionine Enantiomers

Only L-amino acids are directly incorporated into proteins during synthesis[2]. The D-enantiomer of methionine, however, is not inert. In many organisms, including poultry and pigs, D-methionine can be efficiently converted into its L-form through a two-step enzymatic process involving D-amino acid oxidase (DAAO) and a transaminase, primarily in the liver and kidneys[2][4]. This conversion allows DL-methionine to be an effective nutritional supplement in animal feed, often demonstrating bioefficacy comparable to pure L-methionine[2][4][5].

However, in humans, the utilization of D-methionine is less efficient[1][6]. Studies have shown that ingestion of D-methionine leads to significantly higher plasma levels and urinary excretion of the D-isomer compared to the L-isomer, indicating poorer metabolic conversion and utilization[6][7]. This inefficiency can have direct implications for drug development, where a specific stereoisomer may be responsible for the desired therapeutic effect while the other could be inactive, less active, or contribute to off-target effects or toxicity[3]. For instance, in studies on chicks fed crystalline amino acid diets, the L-isomer of methionine showed superior growth-promoting efficacy compared to the D-isomer[8].

Quantitative Data on Stereoisomer Differentiation

The effective analysis of methionine enantiomers relies on robust analytical techniques capable of resolving and quantifying each stereoisomer. The choice of method often depends on the sample matrix and the required sensitivity.

Technique Chiral Selector / Derivatizing Agent Key Separation Parameters Detection Limit (Methionine) Reference
Chiral HPLC Isopropylcarbamate cyclofructan 6 CSPMobile Phase: Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v)UV: 11 µg/mL[9]
Chiral HPLC Crownpak CR-I (+) CSP (Supercritical Fluid Chromatography)Mobile Phase: CO2/Methanol with additiveNot specified, but retention times < 3 min[10]
GC-MS (+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (derivatizing agent)Diastereomer separation on a non-chiral column after derivatization.Quantification in 50 µL of rat plasma.[11]
¹⁹F NMR (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) (derivatizing agent)Large chemical shift differences (ΔΔδ) between diastereomers.Not specified, but allows for accurate determination of diastereomeric ratio.[12]
¹⁹F NMR Chiral ¹⁹F NMR tag with NHS groupBroad chemical shift range (ΔΔδ) between -1.13 to 1.68 ppm.Not specified, enables simultaneous discrimination and quantification.[13][14]

Experimental Protocols for Stereochemical Analysis

Detailed methodologies are crucial for the accurate and reproducible analysis of methionine derivatives. Below are protocols for key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of methionine using a chiral stationary phase (CSP).

Protocol based on Hroboňová et al. (2015): [9]

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column thermostat, and UV, polarimetric, and circular dichroism detectors.

  • Chiral Stationary Phase: Isopropylcarbamate cyclofructan 6 chiral stationary phase.

  • Mobile Phase: Prepare a mobile phase consisting of methanol/acetonitrile/acetic acid/triethylamine in a volumetric ratio of 75/25/0.3/0.2. Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the DL-methionine sample in the mobile phase to a known concentration (e.g., in the range of 50-500 µg/mL).

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Set the UV detector to an appropriate wavelength for detection.

  • Injection and Data Analysis: Inject the sample onto the column. Identify and quantify the enantiomers based on their retention times and peak areas, comparing them to pure enantiomeric standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the stereoisomers of methionine in a biological matrix (e.g., plasma) by converting them into diastereomers.

Protocol based on Hasegawa et al. (2005): [11]

  • Internal Standard: Use DL-[²H₇]Methionine as an internal standard.

  • Sample Extraction:

    • To 50 µL of plasma, add the internal standard.

    • Purify the amino acids using a cation-exchange solid-phase extraction cartridge (e.g., BondElut SCX).

  • Derivatization (Formation of Diastereomers):

    • Esterification: React the purified amino acids with methanolic HCl to form the methyl esters.

    • Acylation: Subsequently, perform N-acylation by reacting the methyl esters with an optically active derivatizing agent, (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, to form diastereomeric amides.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column (e.g., DB-5).

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Ionization: Use chemical ionization (CI) mode.

    • Detection: Perform quantification using selected-ion monitoring (SIM) of the molecular-related ions of the diastereomers.

  • Quantification: Calculate the concentration of D- and L-methionine based on the peak area ratios relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To discriminate between enantiomers of amino acids using a chiral derivatizing agent and ¹⁹F NMR.

Protocol based on Li et al. (2022): [13]

  • Chiral Derivatizing Agent: Utilize a chiral ¹⁹F NMR tag containing an amino-reactive N-hydroxysuccinimide (NHS) group.

  • Sample Preparation:

    • Dissolve the amino acid sample (containing D- and L-methionine) in an aqueous solution (e.g., phosphate buffer, to simulate physiological conditions).

    • Add the chiral ¹⁹F NMR tag to the solution. The tag will readily react with the amino group of methionine to form stable amide products.

  • NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the resulting mixture.

    • The two enantiomers, having formed diastereomeric products with the chiral tag, will exhibit distinct signals in the ¹⁹F spectrum.

  • Data Analysis:

    • The chemical shift difference (ΔΔδ) between the signals corresponding to the D- and L-derivatives allows for clear discrimination.

    • Quantify the enantiomeric composition by integrating the respective ¹⁹F signals.

X-ray Crystallography

Objective: To determine the absolute three-dimensional atomic and molecular structure of a methionine derivative.

General Protocol: [15]

  • Crystallization (Critical Step):

    • Obtain a highly pure sample of the methionine derivative.

    • Screen a wide range of crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion methods) by varying parameters such as precipitant (e.g., ammonium sulfate), pH, temperature, and protein/compound concentration[16].

    • The goal is to grow a single, well-ordered crystal of sufficient size (typically >0.1 mm)[15].

  • Data Collection:

    • Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam (often from a synchrotron source)[16].

    • As the crystal is rotated, the X-rays diffract into a specific pattern of reflections.

    • A detector records the position and intensity of these diffracted spots.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group[16].

    • Use computational methods (e.g., direct methods, Patterson functions, or anomalous diffraction for phasing) to generate an initial electron density map[17].

    • Build an atomic model into the electron density map and refine the atomic positions and other parameters to best fit the experimental data. The final refined structure provides the absolute configuration of the stereocenters.

Visualization of Workflows and Pathways

Experimental Workflow: Chiral Analysis of a DL-Methionine Derivative

G Workflow for Stereochemical Analysis of a Methionine Derivative cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Analytical Separation cluster_data 3. Data Interpretation Sample DL-Methionine Derivative Sample Dissolve Dissolve in Suitable Solvent Sample->Dissolve Derivatize Derivatization (Optional) (e.g., for GC-MS, NMR) Dissolve->Derivatize HPLC Chiral HPLC Derivatize->HPLC GCMS GC-MS Derivatize->GCMS NMR Chiral NMR Derivatize->NMR Quantify Quantify Enantiomers (Peak Area / Integral) HPLC->Quantify GCMS->Quantify NMR->Quantify Identify Identify Absolute Configuration (vs. Standards / X-ray) Quantify->Identify Result Enantiomeric Purity (ee%) Identify->Result

Caption: A typical workflow for the separation and quantification of methionine enantiomers.

Methionine Metabolism and Associated Signaling Pathways

Methionine metabolism is central to cellular function, intersecting with key pathways like the one-carbon cycle, transsulfuration, and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor[18][19]. SAM is crucial for methylation reactions affecting DNA, proteins, and lipids, thereby regulating gene expression and cellular signaling[18]. The availability of methionine and SAM influences major nutrient-sensing pathways, such as the Target of Rapamycin Complex 1 (TORC1) pathway, which controls cell growth and autophagy[20][21].

G Overview of Methionine Metabolism and Signaling Links Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (ATP in) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methyl-Acceptor) Methylation Methylation Reactions (DNA, Proteins, etc.) SAM->Methylation TORC1 TORC1 Pathway (Growth Control) SAM->TORC1 Regulates Hcy Homocysteine SAH->Hcy Hcy->Met Methionine Synthase (Folate Cycle) Cystathionine Cystathionine Hcy->Cystathionine CBS (Serine in) Cys Cysteine Cystathionine->Cys CGL GSH Glutathione (GSH) (Antioxidant) Cys->GSH

Caption: Key metabolic pathways originating from L-methionine and their links to cellular signaling.

References

Z-DL-Met-OH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine), a key reagent in peptide synthesis and other areas of chemical research. The following sections detail the physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound. This guide is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Compound Identification and Properties

This compound is the N-protected form of the amino acid DL-methionine, featuring a benzyloxycarbonyl (Z or Cbz) group. This modification alters its chemical properties and potential reactivity.

Property Value Source
Chemical Name N-Benzyloxycarbonyl-DL-methionineTCI
Synonyms This compound, N-Cbz-DL-methionineTCI
CAS Number 4434-61-1TCI
Molecular Formula C₁₃H₁₇NO₄SMySkinRecipes[1]
Molecular Weight 283.34 g/mol MySkinRecipes[1]
Appearance White to off-white crystalline powderFisher Scientific[2]
Melting Point 113 °CMySkinRecipes[1]
Solubility Soluble in methanol.-
Storage Temperature Room temperature, recommended <15°C in a cool, dark place.TCI[3]
Stability Stable under normal conditions. Moisture sensitive. Incompatible with strong oxidizing agents.TCI[3], Fisher Scientific[2]

Hazard Identification and Toxicological Summary

While specific toxicological data for this compound is limited, the safety profile can be inferred from data on the parent compound, DL-methionine, and an understanding of the benzyloxycarbonyl group. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Hazard Description Source
Acute Oral Toxicity Based on data for DL-methionine, it is expected to have low acute oral toxicity. Ingestion of large amounts may cause gastrointestinal irritation.[4] A high dose of methionine (1 g/kg, ten times the loading dose) has been reported to be fatal in humans.[5]-
Skin Irritation May cause mild skin irritation upon prolonged or repeated contact.[4][6]-
Eye Irritation May cause eye irritation and redness.[6]-
Inhalation Inhalation of dust may cause irritation to the respiratory tract.[6]-
Specific Target Organ Toxicity No specific target organ toxicity has been identified for this compound. High intake of methionine can lead to elevated homocysteine levels.[5]-

Experimental Protocols for Toxicity Assessment

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines used to assess the acute toxicity of chemical substances.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance. It is a stepwise procedure using a small number of animals.

OECD_423_Workflow start Start with 3 animals of a single sex (usually females) dose1 Administer a starting dose (e.g., 300 mg/kg or 2000 mg/kg) start->dose1 observe1 Observe for mortality and clinical signs for up to 14 days dose1->observe1 outcome1 Outcome? observe1->outcome1 stop1 Stop test. Classify based on outcome. outcome1->stop1 Clear evidence of toxicity or no toxicity dose2 Dose 3 more animals at a lower or higher dose level outcome1->dose2 Ambiguous outcome observe2 Observe for mortality and clinical signs dose2->observe2 stop2 Stop test. Classify based on outcome. observe2->stop2

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex are used.

  • Dosing: The test substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure: The outcome of the first test group determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose may be used. This continues until a clear outcome is obtained, allowing for classification of the substance into a GHS (Globally Harmonized System) toxicity category.[7][8]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

OECD_404_Workflow start Start with a single animal (usually an albino rabbit) apply Apply 0.5 g of substance to a ~6 cm² patch of shaved skin start->apply expose Cover with a gauze patch for a 4-hour exposure period apply->expose remove Remove the patch and wash the treated area expose->remove observe Observe and score for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days remove->observe outcome Corrosive effect? observe->outcome stop Stop test. Classify as corrosive. outcome->stop Yes confirm If no corrosion, repeat on up to two more animals to confirm irritation level outcome->confirm No

Caption: Workflow for OECD 404 Dermal Irritation Test.

Methodology:

  • Animal Selection: The albino rabbit is the preferred species.

  • Application: A small amount (0.5 g for solids) of the test substance is applied to a small area of shaved skin.[9]

  • Exposure: The application site is covered with a gauze patch for a 4-hour period.[2][9]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling). Observations are made at specific intervals (1, 24, 48, and 72 hours) and can continue for up to 14 days to assess reversibility.[1][9]

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.[1]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

OECD_405_Workflow start Start with a single animal (usually an albino rabbit) apply Instill a single dose (e.g., 0.1 mL) into the conjunctival sac of one eye start->apply observe Examine both eyes at 1, 24, 48, and 72 hours, and up to 21 days apply->observe score Score for corneal opacity, iritis, conjunctival redness, and chemosis observe->score outcome Corrosive or severe irritant effect? score->outcome stop Stop test. Classify accordingly. outcome->stop Yes confirm If no severe effect, repeat on up to two more animals to confirm the initial result outcome->confirm No

Caption: Workflow for OECD 405 Eye Irritation Test.

Methodology:

  • Animal Selection: The albino rabbit is the recommended test animal.[10]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[10][11]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days to assess the reversibility of any effects.[10][11][12]

  • Scoring: Ocular lesions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored. The substance is then classified based on the severity and persistence of these lesions.[11]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to good laboratory practices and the use of appropriate personal protective equipment are crucial to minimize exposure to this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder, to minimize inhalation of dust.[9][13]

  • Provide eyewash stations and safety showers in the immediate work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Hierarchy cluster_ppe Recommended PPE for this compound cluster_practices Safe Work Practices Eye_Protection Eye Protection (Safety glasses with side shields or goggles) Hand_Protection Hand Protection (Nitrile or other chemically resistant gloves) Body_Protection Body Protection (Lab coat) Respiratory_Protection Respiratory Protection (Use in a fume hood or wear a respirator if dust is generated) Avoid_Contact Avoid contact with skin, eyes, and clothing Avoid_Inhalation Avoid breathing dust Hygiene Practice good personal hygiene. Wash hands thoroughly after handling.

Caption: Hierarchy of Controls and PPE for this compound.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[2][9]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particle filter.[2][6]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention if symptoms persist.

Exposure Route First Aid Measures Source
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][13]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2][9]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.[2] The compound is moisture-sensitive.[3]

  • Disposal: Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[6]

Accidental Release Measures

  • Small Spills: For small spills of the solid material, carefully sweep up and place into a suitable, labeled container for disposal. Avoid generating dust.[2][6]

  • Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent dust clouds from forming.[13]

  • Ventilation: Ensure adequate ventilation in the area of the spill.[9]

This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific use of this compound and to implement appropriate safety measures. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most comprehensive and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Z-DL-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1][2] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[3][4] This methodology simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[2]

This document provides a detailed protocol for the use of N-α-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) in SPPS. The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, removable under specific conditions that can offer an alternative to the more common Boc and Fmoc strategies. The use of a DL-racemic mixture of methionine will result in a diastereomeric mixture of the final peptide, which may be desirable for certain applications such as peptide library screening or developing peptides with increased resistance to enzymatic degradation.

Key Considerations for this compound in SPPS

  • Racemic Mixture : The use of DL-methionine will lead to the synthesis of a mixture of peptide diastereomers. Post-synthesis purification by chromatography (e.g., HPLC) will be necessary to separate these isomers if a stereochemically pure peptide is required.

  • Methionine Oxidation : The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during acidic cleavage steps.[4][5] The inclusion of scavengers in the cleavage cocktail is crucial to minimize this side reaction.[6]

  • Z-Group Deprotection : The Z-group is stable to the mildly acidic and basic conditions used in Boc and Fmoc chemistries, respectively. Its removal requires stronger acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenolysis. This protocol will focus on the HBr/acetic acid method.

Experimental Protocols

Resin Selection and Preparation

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide (acid or amide) and its compatibility with the Z-group deprotection and final cleavage conditions. Merrifield resin is a suitable choice for generating a C-terminal carboxylic acid.

Protocol 1: Resin Swelling

  • Place the desired amount of Merrifield resin (polystyrene cross-linked with 1-2% divinylbenzene) in a reaction vessel.

  • Add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to swell the resin.

  • Gently agitate the resin for at least 30-60 minutes at room temperature.

  • Drain the solvent by filtration.

First Amino Acid Coupling (Attachment of this compound to Resin)

This step involves the esterification of the this compound to the chloromethyl groups of the Merrifield resin.

Protocol 2: Cesium Salt Method for Resin Loading

  • Dissolve this compound (1.5 eq.) in a solution of methanol and water.

  • Neutralize the solution with an aqueous solution of cesium carbonate (Cs₂CO₃) until a pH of 7.0 is reached.

  • Remove the solvent by rotary evaporation to obtain the Z-DL-Met-Cs⁺ salt.

  • Dry the cesium salt under high vacuum for several hours.

  • Add the dried Z-DL-Met-Cs⁺ salt to the swollen Merrifield resin (1 eq.) in DMF.

  • Heat the reaction mixture to 50°C and agitate for 12-24 hours.

  • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.

  • Dry the resin under vacuum.

SPPS Cycle for Peptide Elongation

Each cycle of amino acid addition consists of two main steps: N-α-deprotection and coupling of the next amino acid.

Protocol 3: Z-Group Deprotection (HBr/Acetic Acid)

  • Wash the Z-protected peptide-resin with DCM.

  • Add a solution of 33% HBr in acetic acid to the resin.

  • Agitate the mixture at room temperature for 60-90 minutes.[7]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM to remove residual acid and by-products.

  • Neutralize the resulting hydrobromide salt of the free amine by washing with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Wash the resin again with DCM.

Protocol 4: Coupling of the Next Amino Acid

This protocol assumes the use of Fmoc-protected amino acids for the subsequent steps for orthogonality.

  • Dissolve the next Fmoc-protected amino acid (3 eq.) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 3 eq.) or HBTU (3 eq.) in DMF or DCM.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Add DIEA (6 eq.) to the reaction mixture to facilitate the coupling.

  • Agitate the reaction at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

  • After a negative Kaiser test, wash the resin with DMF and DCM.

Repeat the deprotection of the Fmoc group (using 20% piperidine in DMF) and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection

This final step cleaves the completed peptide from the resin and removes any remaining side-chain protecting groups.

Protocol 5: HF Cleavage

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions.

  • Dry the fully assembled peptide-resin under high vacuum.

  • Place the dried resin in the reaction vessel of an HF cleavage apparatus.

  • Add a scavenger mixture to the resin. A common scavenger cocktail for methionine-containing peptides is anisole/thioanisole/ethanedithiol (2:2:1 v/v).

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the peptide from the ether washings.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Data Presentation

Table 1: Summary of Reagents and General Conditions for SPPS with this compound

StepReagent/SolventEquivalents (relative to resin capacity)TimeTemperature
Resin Swelling DCM or DMF-30-60 minRoom Temp.
First Amino Acid Coupling Z-DL-Met-Cs⁺, DMF1.512-24 h50°C
Z-Group Deprotection 33% HBr in Acetic Acid-60-90 minRoom Temp.
Neutralization 10% DIEA in DCM-2 x 5 minRoom Temp.
Amino Acid Coupling Fmoc-AA-OH, DCC/HBTU, DIEA3, 3, 61-2 hRoom Temp.
Fmoc Deprotection 20% Piperidine in DMF-2 x 10 minRoom Temp.
Final Cleavage Anhydrous HF, Scavengers-1-2 h0°C

Table 2: Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Methionine Oxidation Oxidation of the thioether side chain to sulfoxide or sulfone.[4][5]Use of scavengers (e.g., thioanisole, ethanedithiol) during cleavage.[6] Perform cleavage under an inert atmosphere.
Racemization Epimerization at the α-carbon during activation and coupling.Use of coupling additives like HOBt. Maintain low temperatures during activation.
Incomplete Deprotection Failure to completely remove the Z-group, leading to truncated sequences.Ensure adequate reaction time and fresh deprotection reagent.
Incomplete Coupling Steric hindrance or aggregation preventing complete reaction.Use a higher excess of reagents, longer reaction times, or alternative coupling agents. Monitor with Kaiser test.

Visualizations

SPPS_Workflow cluster_prep Preparation cluster_coupling1 First Amino Acid Coupling cluster_cycle SPPS Cycle cluster_cleavage Final Cleavage Resin Merrifield Resin Swell Swell Resin (DCM/DMF) Resin->Swell Couple1 Couple to Resin (DMF, 50°C) Swell->Couple1 Z_Met This compound Cs_Salt Form Cesium Salt Z_Met->Cs_Salt Cs_Salt->Couple1 Deprotection Z-Group Deprotection (33% HBr/AcOH) Couple1->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Repeat for each AA Coupling Couple Next Fmoc-AA (DCC/HBTU) Neutralization->Coupling Repeat for each AA Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling->Fmoc_Deprotection Repeat for each AA Fmoc_Deprotection->Coupling Repeat for each AA Cleave Cleavage from Resin (Anhydrous HF + Scavengers) Fmoc_Deprotection->Cleave Purify Purification (HPLC) Cleave->Purify

Caption: Workflow for SPPS using this compound.

Signaling_Pathway Start Start: Z-Protected Peptide-Resin Deprotection Z-Group Deprotection (33% HBr/AcOH) Start->Deprotection Intermediate HBr Salt of Peptide-Resin Deprotection->Intermediate Neutralization Neutralization (DIEA/DCM) Intermediate->Neutralization Free_Amine Free Amine on Peptide-Resin Neutralization->Free_Amine Coupling Coupling of next Fmoc-AA Free_Amine->Coupling Elongated_Peptide Elongated Peptide-Resin Coupling->Elongated_Peptide

Caption: Key steps in one cycle of amino acid addition.

References

Application Note: HPLC Analysis of Z-DL-Methionine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-methionine, the N-benzyloxycarbonyl protected form of DL-methionine, is a critical intermediate in peptide synthesis and various pharmaceutical applications. Its purity is paramount to ensure the quality, safety, and efficacy of the final product. This application note provides a detailed protocol for the comprehensive purity assessment of Z-DL-methionine using High-Performance Liquid Chromatography (HPLC). The methodology encompasses both achiral (reversed-phase) and chiral HPLC to determine the presence of process-related impurities, degradation products, and the enantiomeric ratio of the D and L forms.

The benzyloxycarbonyl (Z) group provides a strong chromophore, facilitating sensitive UV detection. Potential impurities in Z-DL-methionine can originate from the starting materials, synthesis by-products, or degradation. Common impurities include methionine sulfoxide and methionine sulfone, which are oxidation products.[1] Additionally, residual reactants from the protection reaction and diastereomers formed during synthesis can be present.

Experimental Protocols

Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to separate Z-DL-methionine from its potential process-related impurities and degradation products.

2.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 257 nm
Injection Volume 10 µL

2.1.2. Sample Preparation

  • Accurately weigh and dissolve approximately 10 mg of the Z-DL-methionine sample in a 10 mL volumetric flask.

  • Use a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.1.3. Data Analysis

The purity of Z-DL-methionine is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Purity Analysis by Chiral HPLC

This method is employed to separate and quantify the D and L enantiomers of Z-DL-methionine.

2.2.1. Chromatographic Conditions

ParameterCondition
Column Chiral Stationary Phase (CSP) based on a macrocyclic glycopeptide (e.g., Teicoplanin-based) or a crown ether, 4.6 x 250 mm, 5 µm.[2][3][4]
Mobile Phase Isocratic mixture of Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 257 nm
Injection Volume 10 µL

2.2.2. Sample Preparation

  • Accurately weigh and dissolve approximately 5 mg of the Z-DL-methionine sample in a 10 mL volumetric flask.

  • Use the mobile phase as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Data Analysis

The enantiomeric purity is expressed as the percentage of one enantiomer in the mixture. The relative amounts of the D and L enantiomers are determined from their respective peak areas.

Data Presentation

Table 1: System Suitability Parameters for Achiral HPLC Method

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (RSD of 6 injections) ≤ 2.0%

Table 2: Typical Retention Times and Limits of Detection for Z-DL-Methionine and Potential Impurities (Achiral Method)

CompoundExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Methionine Sulfoxide~ 4.50.10.3
Z-D-Methionine~ 12.20.050.15
Z-L-Methionine~ 12.20.050.15
Methionine Sulfone~ 5.10.10.3

Table 3: System Suitability Parameters for Chiral HPLC Method

ParameterAcceptance Criteria
Resolution (Rs) between D and L enantiomers ≥ 1.5
Tailing Factor (T) for each enantiomer ≤ 2.0
Repeatability (RSD of 6 injections for each enantiomer) ≤ 2.0%

Table 4: Typical Retention Times for Z-DL-Methionine Enantiomers (Chiral Method)

EnantiomerExpected Retention Time (min)
Z-D-Methionine~ 15.8
Z-L-Methionine~ 17.2

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Z-DL-Methionine dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (257 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Enantiomeric Ratio integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of Z-DL-methionine.

Purity_Assessment_Logic start Z-DL-Methionine Purity Assessment achiral Achiral (RP-HPLC) start->achiral chiral Chiral HPLC start->chiral process_impurities Process-Related Impurities achiral->process_impurities degradation_products Degradation Products (e.g., Sulfoxide) achiral->degradation_products enantiomeric_ratio D/L Enantiomeric Ratio chiral->enantiomeric_ratio final_purity Comprehensive Purity Report process_impurities->final_purity degradation_products->final_purity enantiomeric_ratio->final_purity

Caption: Logical relationship for comprehensive purity assessment.

References

Application Notes and Protocols: Z-DL-Methionine as a Dietary Supplement in Poultry Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Methionine is an essential sulfur-containing amino acid, playing a critical role as the first limiting amino acid in typical corn-soybean meal-based poultry diets.[1][2] Its supplementation is standard practice in the poultry industry to ensure optimal growth, feed efficiency, and production performance.[3][4] The commercially available synthetic form, Z-DL-methionine, is a racemic mixture of D- and L-isomers.[5][6] While only the L-isomer is directly utilized for protein synthesis, poultry possess the enzymatic machinery to efficiently convert the D-isomer to the L-form, rendering DL-methionine a highly effective dietary supplement.[5][7]

Supplementing poultry diets with DL-methionine has been shown to significantly improve growth performance, including body weight gain and feed conversion ratio, as well as enhance carcass and meat quality.[8][9][10] Beyond its role in protein synthesis, methionine is a precursor for other vital molecules such as cysteine, glutathione, and taurine, which are integral to the body's antioxidant defense system.[2][11] Adequate methionine levels are also crucial for feather development, immune function, and various metabolic processes.[1][2] Studies have indicated that dietary methionine supplementation can bolster the immune response, offering protection during periods of stress and disease challenge.[1][3] The requirement for methionine varies depending on the age, breed, and production stage of the poultry.[3][12]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of DL-methionine supplementation on poultry performance.

Table 1: Effect of DL-Methionine Supplementation on Growth Performance of Broiler Chickens

Study ReferenceChicken StrainAge (days)Dietary DL-Methionine Level (%)Body Weight Gain (g)Feed Conversion Ratio (FCR)
[8]Yellow-Feathered Broilers1-30Basal (0.28% Met)--
Basal + 0.04% DL-MetIncreasedDecreased
Basal + 0.08% DL-MetIncreasedDecreased
Basal + 0.12% DL-MetIncreasedDecreased
Basal + 0.16% DL-MetIncreasedDecreased
Basal + 0.20% DL-MetIncreasedDecreased
[9]Male Broilers-Basal (0.619% Met+Cys)--
Basal + 0.155% DL-MetImprovedImproved
Basal + 0.310% DL-MetImprovedImproved
Basal + 0.455% DL-MetImprovedImproved
[13]Ross 7080-46/480 g/kg added MET--
0.5 g/kg added METIncreasedDecreased
1.0 g/kg added METIncreasedDecreased
2.0 g/kg added METIncreasedDecreased

Table 2: Effect of DL-Methionine Supplementation on Egg Production in Laying Hens

Study ReferenceBird TypeDietary DL-Methionine LevelEgg NumberEgg Weight (g)Egg Mass (g)Feed Conversion Ratio
[11]Quail BreedersControl----
+ 0.5 g/kgIncreasedIncreasedIncreasedImproved
+ 1.5 g/kgIncreasedIncreasedIncreasedImproved
+ 2.5 g/kgIncreasedIncreasedIncreasedImproved

Experimental Protocols

The following are generalized protocols based on methodologies reported in poultry nutrition studies involving DL-methionine.

Animal Husbandry and Experimental Design
  • Animals: Day-old chicks (e.g., Ross 708, Cobb 500) or pullets at the point of lay are sourced from a commercial hatchery.[13][14]

  • Housing: Birds are housed in environmentally controlled pens with appropriate temperature, humidity, and lighting conditions. Bedding material such as wood shavings is provided. Feed and water are available ad libitum.

  • Acclimation: A brief acclimation period (e.g., 3-7 days) is provided to allow the birds to adjust to the new environment before the start of the experiment.

  • Experimental Design: A completely randomized design is commonly used.[9] Birds are randomly allocated to different dietary treatment groups, with each group having multiple replicate pens.[8]

Diet Formulation and Preparation
  • Basal Diet: A basal diet, typically corn and soybean meal-based, is formulated to be marginally deficient in methionine and total sulfur amino acids (TSAA) but adequate in all other nutrients according to established requirements (e.g., NRC guidelines).[1]

  • Treatment Diets: Crystalline Z-DL-methionine is added to the basal diet at varying inclusion levels to create the different treatment diets. The methionine is thoroughly mixed with a small amount of the basal diet before being incorporated into the total batch to ensure uniform distribution.

  • Feed Form: Diets are typically provided in mash or pelleted form.

Data and Sample Collection
  • Growth Performance: Body weight and feed intake are recorded at regular intervals (e.g., weekly) to calculate body weight gain, average daily gain, average daily feed intake, and feed conversion ratio (FCR).[8][13]

  • Egg Production (for layers): Egg number and egg weight are recorded daily to calculate egg production rate and egg mass.[11]

  • Carcass Characteristics: At the end of the trial, a subset of birds from each treatment group is selected for carcass analysis. Birds are euthanized, and measurements such as carcass yield, breast meat yield, and abdominal fat pad weight are taken.[10]

  • Blood Sampling: Blood samples are collected from the wing vein into heparinized or EDTA-containing tubes. Plasma or serum is separated by centrifugation and stored at -20°C or -80°C for later biochemical analysis (e.g., total protein, albumin, antioxidant enzymes).[8]

  • Tissue Sampling: Tissue samples from the liver, intestine, and muscle may be collected for histological examination or analysis of gene and protein expression.[7]

Biochemical and Molecular Analyses
  • Plasma Metabolites: Standard colorimetric assay kits can be used to determine the concentrations of various plasma metabolites.

  • Antioxidant Status: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and the concentration of malondialdehyde (MDA) can be measured in plasma or tissue homogenates using commercially available kits.[11]

  • Gene Expression Analysis: Total RNA can be extracted from tissues, and the relative expression levels of target genes can be quantified using real-time quantitative PCR (RT-qPCR).

Signaling Pathways and Metabolic Relationships

Methionine Metabolism and Protein Synthesis

Z-DL-methionine, once ingested, is absorbed in the small intestine. The L-methionine isomer is directly available for protein synthesis and other metabolic pathways. The D-methionine isomer is converted to L-methionine, primarily in the liver and kidneys, through a two-step enzymatic process.[5][7] L-methionine is then activated to S-adenosylmethionine (SAM), which serves as a universal methyl group donor for numerous methylation reactions and is a key precursor for the synthesis of other important compounds.[1]

DL_Met Dietary Z-DL-Methionine D_Met D-Methionine DL_Met->D_Met L_Met L-Methionine DL_Met->L_Met Keto_Met α-keto-methionine D_Met->Keto_Met D-amino acid oxidase SAM S-adenosylmethionine (SAM) L_Met->SAM Methionine adenosyltransferase Keto_Met->L_Met Transaminase Protein Protein Synthesis SAM->Protein Methylation Methylation Reactions SAM->Methylation Cysteine Cysteine SAM->Cysteine

Caption: Metabolic conversion of D-methionine to L-methionine and its downstream utilization.

Experimental Workflow for a Poultry Feeding Trial

A typical experimental workflow for evaluating the effects of Z-DL-methionine in poultry involves several key stages, from animal procurement and diet preparation to data analysis and interpretation.

start Animal Procurement & Acclimation design Experimental Design & Group Allocation start->design diet Diet Formulation & Preparation design->diet feeding Experimental Feeding Period diet->feeding data_collection Data & Sample Collection (Performance, Blood, Tissues) feeding->data_collection analysis Laboratory Analysis (Biochemical, Molecular) data_collection->analysis stats Statistical Analysis analysis->stats conclusion Conclusion & Reporting stats->conclusion

Caption: A standard workflow for a poultry nutrition trial.

References

Application Notes and Protocols for Z-DL-Methionine Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. It is supplemented in feed and pharmaceutical formulations, often as a racemic mixture of D- and L-isomers, DL-methionine. The bioavailability of supplemented methionine is a key determinant of its efficacy. These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the bioavailability of Z-DL-methionine, a proprietary or modified formulation of DL-methionine.

The provided protocols outline both in vivo pharmacokinetic studies in animal models and in vitro cell-based assays to assess intestinal absorption and cellular uptake. Furthermore, detailed analytical methods for the quantification of methionine in biological matrices are described. The data generated from these studies are crucial for regulatory submissions and for understanding the metabolic fate of Z-DL-methionine.

I. In Vivo Bioavailability and Pharmacokinetic Studies

Objective

To determine the oral bioavailability and pharmacokinetic profile of Z-DL-methionine in a relevant animal model (e.g., rats or pigs) by measuring plasma concentrations of D- and L-methionine over time.

Experimental Protocol: In Vivo Pharmacokinetic Study

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old) are a common model. For agricultural applications, juvenile pigs may be more relevant.[1][2]

  • Acclimation: Animals should be acclimated for at least one week prior to the study with access to standard chow and water ad libitum.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

2. Experimental Groups:

  • Group 1 (Oral Z-DL-Methionine): Administration of Z-DL-methionine at a predetermined dose.

  • Group 2 (Oral L-Methionine): Administration of an equimolar dose of L-methionine as a reference.[1]

  • Group 3 (Intravenous L-Methionine): Administration of L-methionine to determine absolute bioavailability.

  • Group 4 (Control): Administration of the vehicle.

  • N = 6-8 animals per group is recommended for statistical power.

3. Dosing:

  • Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.

  • Dose Formulation: Prepare a homogenous suspension or solution of the test articles in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Administration:

    • Oral: Administer the dose via oral gavage.

    • Intravenous: Administer the dose via a cannulated tail vein.

4. Sample Collection:

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

5. Analytical Method: LC-MS/MS for D- and L-Methionine Quantification

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a 3-fold volume of acetonitrile containing an internal standard (e.g., stable isotope-labeled methionine).[3]

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A chiral column is required to separate D- and L-methionine enantiomers.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.

    • Flow Rate: Optimized based on the column dimensions.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for D-methionine, L-methionine, and the internal standard.[4]

Data Presentation: Pharmacokinetic Parameters

Summarize the calculated pharmacokinetic parameters in a clear, tabular format for easy comparison between the experimental groups.

ParameterUnitGroup 1 (Oral Z-DL-Met)Group 2 (Oral L-Met)Group 3 (IV L-Met)
L-Methionine
Cmax (Maximum Concentration)µmol/L
Tmax (Time to Cmax)min
AUC(0-t) (Area Under the Curve)µmolmin/L
AUC(0-inf) (AUC extrapolated to infinity)µmolmin/L
t1/2 (Half-life)min
F (%) (Absolute Bioavailability)%
D-Methionine
Cmaxµmol/L
Tmaxmin
AUC(0-t)µmolmin/L
AUC(0-inf)µmolmin/L
t1/2min

II. In Vitro Intestinal Absorption and Cellular Uptake

Objective

To investigate the mechanisms and efficiency of Z-DL-methionine transport across the intestinal epithelium and uptake into target cells using in vitro models.

Experimental Protocol: Caco-2 Cell Transwell Assay

1. Cell Culture:

  • Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics.

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells on Transwell inserts and allow them to differentiate for 18-21 days. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Transport Assay:

  • Test Compounds: Z-DL-methionine, L-methionine, and D-methionine.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compounds to the apical (AP) side of the Transwell insert.

    • Collect samples from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • At the end of the experiment, collect samples from the AP side.

    • Analyze the concentration of D- and L-methionine in the collected samples using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of appearance of the compound on the receiver side.

      • A is the surface area of the membrane.

      • C0 is the initial concentration on the donor side.

Experimental Protocol: Cellular Uptake in IPEC-J2 Cells

1. Cell Culture:

  • Cell Line: IPEC-J2, a non-transformed porcine intestinal epithelial cell line, is a relevant model for swine nutrition studies.[5][6]

  • Culture Conditions: Culture cells in a suitable medium until they reach confluence in multi-well plates.

2. Uptake Assay:

  • Procedure:

    • Wash the confluent cell monolayers with uptake buffer.

    • Incubate the cells with various concentrations of Z-DL-methionine, L-methionine, or D-methionine for a short period (e.g., 5-10 minutes).

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and determine the intracellular concentration of D- and L-methionine by LC-MS/MS.

    • Normalize the methionine concentration to the total protein content of the cell lysate.

Data Presentation: In Vitro Transport and Uptake

Present the quantitative data from the in vitro assays in structured tables.

Table 2: Apparent Permeability (Papp) in Caco-2 Monolayers

CompoundPapp (A-to-B) (10^-6 cm/s)Papp (B-to-A) (10^-6 cm/s)Efflux Ratio (B-to-A / A-to-B)
Z-DL-Methionine (as L-Met)
Z-DL-Methionine (as D-Met)
L-Methionine
D-Methionine

Table 3: Cellular Uptake Kinetics in IPEC-J2 Cells

CompoundVmax (nmol/mg protein/min)Km (µM)
Z-DL-Methionine (as L-Met)
Z-DL-Methionine (as D-Met)
L-Methionine
D-Methionine

III. Visualizations

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Absorption & Uptake animal_model Animal Model Selection (e.g., Rat, Pig) grouping Experimental Grouping (Oral Z-DL-Met, Oral L-Met, IV L-Met) animal_model->grouping ipecj2 IPEC-J2 Uptake Assay (Cellular Uptake Kinetics) animal_model->ipecj2 dosing Dosing (Oral Gavage / IV Injection) grouping->dosing sampling Blood Sample Collection (Time course) dosing->sampling analysis_invivo Plasma Analysis (LC-MS/MS for D-/L-Met) sampling->analysis_invivo pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) analysis_invivo->pk_analysis caco2 Caco-2 Transwell Assay (Intestinal Permeability) analysis_invitro Sample Analysis (LC-MS/MS) caco2->analysis_invitro ipecj2->analysis_invitro transport_kinetics Data Analysis (Papp, Vmax, Km) analysis_invitro->transport_kinetics

Caption: Experimental workflow for Z-DL-methionine bioavailability assessment.

methionine_metabolism cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_liver Liver / Kidney dl_met Z-DL-Methionine l_met_transporter Amino Acid Transporters dl_met->l_met_transporter L-isomer d_met_transporter Amino Acid Transporters dl_met->d_met_transporter D-isomer l_met_intra L-Methionine l_met_transporter->l_met_intra d_met_intra D-Methionine d_met_transporter->d_met_intra l_met_portal L-Methionine l_met_intra->l_met_portal d_met_portal D-Methionine d_met_intra->d_met_portal protein_synthesis Protein Synthesis & Other Metabolic Pathways l_met_portal->protein_synthesis d_met_liver D-Methionine d_met_portal->d_met_liver daao D-amino acid oxidase (DAAO) d_met_liver->daao keto_met α-keto-γ- (methylthio)butyric acid daao->keto_met transaminase Transaminase keto_met->transaminase l_met_converted L-Methionine transaminase->l_met_converted l_met_converted->protein_synthesis

Caption: Metabolic pathway of DL-methionine absorption and conversion.

References

Application Notes: In Vitro Assays for Assessing Z-DL-Methionine Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-DL-methionine, a sulfur-containing essential amino acid, plays a critical role in cellular defense against oxidative stress. Its antioxidant capacity stems from two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and serving as a precursor for the synthesis of other potent endogenous antioxidants, notably glutathione (GSH).[1][2][3] The methionine residue's sulfur atom can be readily oxidized by various ROS to form methionine sulfoxide, thereby neutralizing these damaging species.[4][5] This reaction is reversible through the action of methionine sulfoxide reductases (Msr), allowing methionine residues to function as catalytic antioxidants.[2][5][6] These application notes provide detailed protocols for common in vitro assays used to quantify the antioxidant potential of Z-DL-methionine.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[7][8][9] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Application to Z-DL-Methionine: The DPPH assay can be used to evaluate the direct hydrogen-donating ability of Z-DL-methionine. However, some studies indicate that among 20 common amino acids, only cysteine shows significant activity in the DPPH assay, suggesting that methionine's direct scavenging of this specific radical may be limited under typical assay conditions.[10]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: In this assay, ABTS is oxidized by potassium persulfate to generate the blue-green ABTS radical cation (ABTS•+).[11] Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's capacity.[12][13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Application to Z-DL-Methionine: The ABTS assay measures the capacity of an antioxidant to neutralize the ABTS radical cation via electron transfer.[11] However, literature suggests that methionine exhibits zero or very low antioxidant capacity against the ABTS•+ radical cation.[14] This indicates that the mechanism of Z-DL-methionine's antioxidant action may not be effectively captured by this specific assay.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[15] The FRAP value is determined from a standard curve of a known Fe²⁺ concentration.

  • Application to Z-DL-Methionine: This assay assesses the electron-donating capacity of Z-DL-methionine. Similar to the DPPH assay, some research indicates that among various amino acids, cysteine is the primary contributor to antioxidant effects in the FRAP assay, suggesting methionine may show limited activity.[10]

4. ORAC (Oxygen Radical Absorbance Capacity) Assay

  • Principle: The ORAC assay evaluates the capacity of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) caused by peroxyl radicals.[16][17] Peroxyl radicals, generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), quench the fluorescein signal. An antioxidant protects the fluorescein by scavenging these radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by the net area under the fluorescence decay curve (AUC).[16][17]

  • Application to Z-DL-Methionine: The ORAC assay is highly relevant for assessing Z-DL-methionine's antioxidant capacity as it measures scavenging activity against peroxyl radicals, a biologically significant ROS. This assay is considered a benchmark for evaluating the total antioxidant capacity of a substance.[18] Studies on methionine dipeptides have shown measurable antioxidant capacity against peroxyl radicals.[14]

Quantitative Data Summary

The direct antioxidant activity of free Z-DL-methionine in common in vitro assays can be modest compared to classic antioxidants like ascorbic acid or Trolox. Its primary antioxidant role in biological systems is often indirect, acting as a precursor to glutathione or as part of protein structures.[2][3]

AssayCompoundAntioxidant Capacity MetricResultReference
DPPH Assay DL-MethionineRadical ScavengingLow to negligible activity reported for free amino acid.[10]
ABTS Assay DL-MethionineTEAC (Trolox Equiv. AC)Zero antioxidant capacity observed.[14]
FRAP Assay DL-MethionineFRAP Value (µM Fe(II))Low to negligible activity reported for free amino acid.[10]
ORAC Assay Methionine DipeptidesAOC (µmol TE/µmol)0.45 (for C-terminal Met)[14]

Note: Data for free Z-DL-methionine is often not explicitly reported in literature, as its activity can be low in these specific chemical assays. The table reflects general findings for methionine and related compounds.

Experimental Protocols & Visualizations

Antioxidant Mechanism of Methionine

Methionine combats oxidative stress directly by scavenging ROS and indirectly by contributing to the synthesis of glutathione (GSH), a major cellular antioxidant. The direct scavenging process is catalytically renewed by the methionine sulfoxide reductase (Msr) system.

cluster_direct Direct Scavenging (Catalytic Cycle) cluster_indirect Indirect Action (GSH Synthesis) Met Z-DL-Methionine MetO Methionine Sulfoxide Met->MetO MetO->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met Oxidation Msr Methionine Sulfoxide Reductase (Msr) Msr->MetO Met_precursor Z-DL-Methionine Cys Cysteine Met_precursor->Cys Transsulfuration Pathway GSH Glutathione (GSH) Cys->GSH Synthesis GSH_effect Enhanced Antioxidant Defense GSH->GSH_effect start Start prep_reagents 1. Prepare Reagents (e.g., DPPH, ABTS•+, FRAP, Fluorescein) start->prep_reagents prep_samples 2. Prepare Sample & Standard Dilutions (Z-DL-Methionine, Trolox, etc.) prep_reagents->prep_samples plate_setup 3. Pipette Samples and Standards into 96-well plate prep_samples->plate_setup add_reagent 4. Add Working Reagent to all wells plate_setup->add_reagent incubate 5. Incubate (Specific time and temperature, often in dark) add_reagent->incubate measure 6. Measure Signal (Absorbance or Fluorescence) incubate->measure calculate 7. Calculate Results (e.g., % Inhibition, IC50, TEAC) measure->calculate end_node End calculate->end_node

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Z-Group Removal from Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers encountering challenges with the deprotection of Z-group (benzyloxycarbonyl, Cbz) from methionine-containing peptides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common issues and ensure complete and clean removal of the Z-group.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to incomplete Z-group removal from methionine residues and provides actionable solutions.

Question 1: Why is my catalytic hydrogenation for Z-group removal incomplete when my peptide contains methionine?

Answer:

Incomplete Z-group removal during catalytic hydrogenation is most commonly due to catalyst poisoning by the sulfur atom in the methionine side chain. The thioether group in methionine strongly adsorbs to the surface of palladium or platinum catalysts, blocking the active sites required for hydrogenolysis.

Troubleshooting Steps:

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can compensate for the poisoning effect. Start by doubling the standard amount of catalyst (e.g., 10% Pd/C) and monitor the reaction progress.

  • Use a More Active Catalyst: Palladium black (Pd black) is often more effective than palladium on carbon (Pd/C) for deprotecting sulfur-containing compounds.

  • Add an Acidic Modifier: Performing the hydrogenation in the presence of a halogenated acetic acid, such as trifluoroacetic acid (TFA), can enhance catalyst activity and lead to quantitative deprotection. A study has shown that catalytic hydrogenation of a protected methionine in TFA with 10% Pd/C at room temperature can result in a quantitative yield.[1]

  • Switch to Transfer Hydrogenation: This method uses a hydrogen donor in solution instead of gaseous hydrogen and can sometimes be more effective in the presence of catalyst poisons.

Question 2: I'm observing side reactions on my methionine residue during acidic deprotection of the Z-group. What are these side reactions and how can I prevent them?

Answer:

The primary side reactions affecting methionine under acidic conditions are oxidation and S-alkylation .

  • Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)). This is often caused by exposure to air or oxidizing impurities in the reagents.

  • S-alkylation: Cationic species generated during the cleavage of other protecting groups (like tert-butyl from Boc or tBu groups) can be attacked by the nucleophilic sulfur of methionine, leading to the formation of a sulfonium ion.

Troubleshooting and Prevention:

  • Use a Scavenger Cocktail: To prevent these side reactions, it is crucial to use a "cleavage cocktail" that includes scavengers. These molecules trap reactive cationic species and create a reducing environment.

    • For Preventing Oxidation: The addition of reagents like dimethylsulfide (DMS), thioanisole, and ammonium iodide can significantly reduce or eliminate the formation of methionine sulfoxide.[2][3][4] A specialized cocktail, "Reagent H," was developed specifically to prevent methionine oxidation during cleavage.[2][3][4]

    • For Preventing S-alkylation: Scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and phenol are effective at capturing stray cations.[5]

Question 3: What are the most reliable alternative methods for Z-group removal from methionine-containing peptides if catalytic hydrogenation fails?

Answer:

When catalytic hydrogenation is not viable, strong acidic conditions or transfer hydrogenation are the most common and effective alternatives.

  • Strong Acid Cleavage:

    • HBr in Acetic Acid (HBr/AcOH): This is a classic and potent reagent for Z-group removal. However, careful control of reaction time and temperature is necessary to minimize side reactions with methionine. The use of scavengers is highly recommended.

    • Trifluoroacetic Acid (TFA) Based Cocktails: While TFA alone may not be sufficient to cleave the Z-group efficiently, TFA-based cocktails containing scavengers designed for methionine-containing peptides can be effective. For instance, "Reagent H" (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide) was shown to yield the desired peptide without any detectable methionine sulfoxide, whereas other common cocktails resulted in 15% to 55% oxidation.[2][4]

  • Transfer Hydrogenation:

    • This method involves the use of a hydrogen donor like ammonium formate, cyclohexene, or 1,4-cyclohexadiene in the presence of a catalyst (usually Pd/C). It can be more efficient than traditional hydrogenation for sulfur-containing substrates as the hydrogen source is in solution, potentially overcoming some of the limitations of catalyst poisoning by gaseous hydrogen.

Quantitative Data on Deprotection and Side Reactions

The following table summarizes available quantitative data on the effectiveness of different deprotection strategies and the extent of side reactions.

Deprotection Method/CocktailSubstrateYield of Desired ProductMethionine Sulfoxide DetectedS-Alkylation DetectedCitation(s)
Catalytic Hydrogenation
10% Pd/C, H₂ (5 atm), in Trifluoroacetic Acid (TFA), 24h, RTProtected MethionineQuantitativeNot ReportedNot Reported[1]
10% Pd/C, H₂ (5 atm), in TFA, 24h, 50°CBenzyl 2-chloro-5-(methylthio)benzoate32%Not ReportedNot Reported[1]
Acidic Cleavage Cocktails (TFA-based)
Reagent H (TFA 81%, phenol 5%, thioanisole 5%, EDT 2.5%, water 3%, DMS 2%, NH₄I 1.5%)Model pentadecapeptide with Met & Cys51% (3h cleavage)0%Not Reported[2]
Reagent K (TFA/phenol/water/thioanisole/EDT)Model pentadecapeptide with Met & CysLower than Reagent H15-55%Not Reported[2]
Reagent R (TFA/thioanisole/EDT/anisole)Model pentadecapeptide with Met & CysLower than Reagent H15-55%Not Reported[2]
Reagent B (TFA/phenol/water/TIS)Model pentadecapeptide with Met & CysLower than Reagent H15-55%Not Reported[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the deprotection of Z-methionine.

Protocol 1: Catalytic Hydrogenation in Trifluoroacetic Acid

This protocol is adapted from a method shown to be effective for the deprotection of sulfur-containing compounds.[1]

  • Preparation: In a suitable pressure-resistant reaction vessel, dissolve the Cbz-protected methionine-containing peptide in trifluoroacetic acid (TFA).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading may need to be optimized, but a starting point is 30% by weight relative to the protected peptide.[1]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 5 atm.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of TFA or a suitable solvent.

  • Isolation: Remove the TFA from the filtrate under reduced pressure. The resulting crude peptide can then be purified by standard methods such as HPLC.

Protocol 2: Acidic Cleavage using "Reagent H"

This protocol is designed to minimize methionine oxidation during deprotection.[2][3][4]

  • Reagent Preparation: Prepare "Reagent H" by combining the following components by weight:

    • Trifluoroacetic acid (81%)

    • Phenol (5%)

    • Thioanisole (5%)

    • 1,2-ethanedithiol (EDT) (2.5%)

    • Water (3%)

    • Dimethylsulfide (DMS) (2%)

    • Ammonium iodide (1.5%)

  • Cleavage Reaction:

    • For solid-phase synthesis, add Reagent H to the peptide-resin (approximately 10 mL per gram of resin).

    • For solution-phase, dissolve the protected peptide in Reagent H.

  • Incubation: Stir the mixture at room temperature for 3-4 hours. Monitor the deprotection by HPLC.

  • Peptide Precipitation: Following cleavage, filter the resin (if applicable) and precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the pellet with cold ether to remove scavengers. Dry the crude peptide under vacuum and purify by HPLC.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot incomplete Z-group removal from methionine.

G cluster_start cluster_method cluster_hydro cluster_acid cluster_end start Incomplete Z-Group Removal from Methionine method Which deprotection method was used? start->method hydro Catalytic Hydrogenation method->hydro Hydrogenation acid Acidic Cleavage (e.g., HBr/AcOH, TFA) method->acid Acidolysis poison Suspect Catalyst Poisoning hydro->poison hydro_sol Troubleshooting Steps: - Increase catalyst loading - Use Pd black - Add acidic modifier (TFA) - Switch to Transfer Hydrogenation poison->hydro_sol end Complete Z-Group Removal hydro_sol->end side_rxn Suspect Side Reactions (Oxidation, S-Alkylation) acid->side_rxn acid_sol Troubleshooting Steps: - Use a scavenger cocktail (e.g., Reagent H) - Add DMS, thioanisole, TIS - Optimize reaction time & temp side_rxn->acid_sol acid_sol->end

Caption: Troubleshooting workflow for incomplete Z-group removal from methionine.

References

side reactions of Z-DL-methionine in acidic cleavage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-DL-Methionine Cleavage

This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions encountered during the acidic cleavage of Z-DL-methionine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the acidic cleavage of Z-DL-methionine?

A1: The two main side reactions involving the methionine side chain during acidic cleavage are oxidation and S-alkylation.[1][2] The thioether in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (Met(O)), which results in a +16 Da mass increase in the final product.[3] Additionally, the thioether is nucleophilic and can be alkylated by carbocations present in the cleavage mixture, leading to the formation of a sulfonium salt.[1][2]

Q2: What causes S-alkylation during the cleavage of Z-DL-methionine?

A2: The Z (benzyloxycarbonyl) group is cleaved under acidic conditions, generating a benzyl carbocation. This reactive carbocation can then be attacked by the nucleophilic sulfur atom of the methionine side chain, resulting in the formation of an S-benzyl sulfonium salt. Other sources of carbocations, such as those from other protecting groups (e.g., t-butyl groups), can also lead to S-alkylation.[1]

Q3: How can I prevent the oxidation of methionine during Z-group cleavage?

A3: Oxidation of methionine can be minimized by performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) and by adding reducing agents or scavengers to the cleavage cocktail.[4] Common scavengers include dimethyl sulfide (DMS) and thioanisole, which can help to reduce any oxidized species that may form.[5][6]

Q4: What are the recommended scavengers to prevent S-alkylation?

A4: To prevent S-alkylation, scavengers that can efficiently trap the carbocations generated during cleavage should be added to the reaction mixture. Effective scavengers for this purpose include thioanisole, anisole, and triisopropylsilane (TIS).[5][6]

Q5: Can the S-alkylation side product be reversed?

A5: Yes, the formation of the sulfonium salt is often reversible. The S-alkylated product can be converted back to the free methionine form by heating the crude product in a dilute acidic solution, such as 5% aqueous acetic acid, at around 40°C for 24 hours.[1][7]

Q6: Does the choice of acid for Z-group cleavage affect the side reactions?

A6: While the fundamental side reactions remain the same, the strength and type of acid can influence their extent. Stronger acids like TFMSA or HBr in acetic acid can promote the formation of carbocations, potentially increasing the risk of S-alkylation if scavengers are not used. It is crucial to optimize the cleavage cocktail with appropriate scavengers for the specific acid system being employed.

Troubleshooting Guides

Problem 1: My mass spectrometry analysis shows a peak with a +16 Da mass shift.

  • Cause: This mass increase is characteristic of the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[3]

  • Solution:

    • Optimize Cleavage Conditions: Ensure the cleavage reaction is performed under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Add Scavengers: Incorporate reducing scavengers into your cleavage cocktail. A recommended cocktail is HBr in acetic acid with the addition of thioanisole or dimethyl sulfide (DMS). For TFMSA cleavage, a low-high TFMSA procedure where DMS is used in the "low" step can reduce the Met(O) back to Met.[8]

    • Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine post-cleavage, although preventing it is preferable.

Problem 2: I have an unexpected, less polar peak in my HPLC, and the mass corresponds to the addition of a benzyl group or other alkyl group.

  • Cause: This is likely due to S-alkylation of the methionine side chain by carbocations generated during the cleavage of the Z-group or other protecting groups.[1]

  • Solution:

    • Use Efficient Scavengers: Add carbocation scavengers to your cleavage cocktail. A mixture of thioanisole and anisole is effective at trapping benzyl cations.

    • Optimize Temperature: Perform the cleavage at a lower temperature (e.g., 0-5°C) to reduce the rate of the alkylation side reaction.[1][8]

    • Reverse the Reaction: As a remedial step, dissolve the crude product in 5% aqueous acetic acid and heat at 40°C for 24 hours to reverse the S-alkylation.[1][7] Monitor the conversion by HPLC or LC-MS.

Quantitative Data on Methionine Side Reactions

Cleavage Cocktail CompositionTemperature (°C)Time (h)Methionine Oxidation (%)S-alkylation (%)Reference
TFA/TIS/H₂O (95:2.5:2.5)2512.923.9[1]
TFA/TIS/H₂O (95:2.5:2.5)250.53.519.8[1]
TFA/TIS/H₂O (95:2.5:2.5)40110.280.1[1]
TFA/Anisole/TMSCl/Me₂S + PPh₃25104.0[1]

Data adapted from a study on an Ac-Met-Glu-Glu-Pro-Asp-OH peptide to demonstrate trends.[1]

Experimental Protocols

Protocol 1: Acidic Cleavage of Z-DL-Methionine with HBr in Acetic Acid

This protocol is designed to minimize both oxidation and S-alkylation.

  • Preparation of the Cleavage Cocktail:

    • Prepare a fresh solution of 33% HBr in glacial acetic acid.

    • To this solution, add scavengers: 5% (v/v) thioanisole and 2% (v/v) anisole.

    • Cool the cocktail to 0°C in an ice bath.

  • Cleavage Reaction:

    • Place the Z-DL-methionine substrate in a round-bottom flask equipped with a stir bar.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the pre-chilled cleavage cocktail to the substrate (typically 10 mL per gram of substrate).

    • Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up:

    • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate several times with cold diethyl ether to remove the scavengers and acid.

    • Dry the product under vacuum.

Protocol 2: Reversal of S-Alkylation

This protocol is for treating a product that has undergone S-alkylation.

  • Dissolution:

    • Dissolve the crude product containing the S-alkylated methionine in a 5% aqueous acetic acid solution (e.g., 10 mL of solution for 100 mg of peptide).[1]

  • Heating:

    • Heat the solution in a water bath at 40°C for 24 hours.[1]

  • Monitoring and Isolation:

    • Monitor the disappearance of the S-alkylated product by HPLC or LC-MS.

    • Once the conversion is complete, lyophilize the solution to obtain the final product.[1]

Diagrams

Z_Methionine_Cleavage cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Oxidation cluster_side2 Side Reaction 2: S-Alkylation Z-DL-Met Z-DL-Methionine DL-Met DL-Methionine (Desired Product) Z-DL-Met->DL-Met  HBr / Acetic Acid   Met_O Methionine Sulfoxide (+16 Da) Z-DL-Met->Met_O [O] Sulfonium_Salt Sulfonium Salt Z-DL-Met->Sulfonium_Salt + Benzyl Cation Benzyl_Cation Benzyl Carbocation (from Z-group) Benzyl_Cation->Sulfonium_Salt

Caption: Cleavage of Z-DL-methionine and major side reaction pathways.

References

Technical Support Center: Purification of Z-Methionine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing Z-methionine and other methionine residues.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of methionine-containing peptides, offering potential causes and solutions.

Issue 1: Presence of an Unexpected Earlier-Eluting Peak in RP-HPLC

  • Question: During the purification of my Z-methionine containing peptide by reverse-phase HPLC (RP-HPLC), I observe a significant peak eluting earlier than my target peptide. What could this be?

  • Answer: An earlier-eluting peak in RP-HPLC for a methionine-containing peptide is most commonly the oxidized form of the peptide, typically methionine sulfoxide (Met(O)).[1][2] The addition of an oxygen atom to the methionine side chain increases the polarity of the peptide, leading to a shorter retention time on the non-polar stationary phase of the column.[1][3]

    • Possible Causes:

      • Oxidation during Synthesis or Cleavage: The thioether side chain of methionine is susceptible to oxidation under the acidic conditions of peptide cleavage from the resin.[4][5]

      • On-Column Oxidation: Prolonged use of HPLC columns can lead to on-column methionine oxidation.[6]

      • Oxidation during Storage or Handling: Exposure to air or oxidizing agents in solution can cause oxidation.[7][8]

    • Troubleshooting Steps:

      • Mass Spectrometry Analysis: Confirm the identity of the unexpected peak by mass spectrometry. An increase in mass of 16 Da corresponds to the formation of methionine sulfoxide, while a 32 Da increase indicates methionine sulfone.[3][4]

      • Optimize Cleavage Cocktail: Include scavengers in your cleavage cocktail to minimize oxidation. Common scavengers include dithiothreitol (DTT), dimethylsulfide (DMS), ammonium iodide, and triphenylphosphine.[4][5][9][10]

      • Use an Inert Atmosphere: Perform synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to oxygen.[4]

      • HPLC Conditions: To prevent on-column oxidation, consider adding antioxidants like methionine to the mobile phase or using a chelating agent like EDTA.[6]

      • Reversal of Oxidation: If oxidation has already occurred, the methionine sulfoxide can sometimes be reduced back to methionine.[4][5]

Issue 2: Poor Peptide Solubility and Aggregation

  • Question: My methionine-containing peptide is difficult to dissolve and appears to be aggregating, leading to poor purification yields. How can I address this?

  • Answer: Peptide aggregation is a common issue, particularly for hydrophobic sequences, and can significantly hinder purification.[11]

    • Possible Causes:

      • Hydrophobic Nature of the Peptide: The primary sequence of the peptide may favor intermolecular hydrophobic interactions, leading to aggregation.

      • Formation of Secondary Structures: Peptides can form secondary structures like beta-sheets that promote aggregation.

    • Troubleshooting Steps:

      • Strategic Synthesis with Methionine Sulfoxide: Intentionally synthesize the peptide using methionine sulfoxide instead of methionine. The increased polarity of Met(O) can disrupt aggregation and improve solubility, facilitating easier purification.[5][11] The purified Met(O)-containing peptide can then be reduced back to the native methionine form.[5][11]

      • Incorporate Aggregation-Disrupting Moieties: During synthesis, consider incorporating pseudoproline dipeptides or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt the hydrogen bonding that leads to aggregation.[5]

      • Optimize Solubilization Conditions:

        • For acidic peptides, try dissolving in a small amount of a basic solvent like 0.1% ammonium hydroxide before diluting with water.[12]

        • For basic peptides, a small amount of glacial acetic acid may aid dissolution.[12]

        • For very hydrophobic peptides, organic solvents like DMSO may be necessary, but be cautious as DMSO can promote sulfoxide formation.[12]

      • Use Chaotropic Agents: Adding chaotropic salts such as guanidine-HCl or urea during the initial solubilization can help to disrupt aggregates.

Issue 3: Presence of a Side-Product with a Mass Increase of +56 Da

  • Question: I am purifying a peptide synthesized using Boc/Bzl chemistry and I see a significant impurity with a mass increase of 56 Da. What is this and how can I avoid it?

  • Answer: This impurity is likely the S-tert-butylated methionine adduct. This side reaction is more prevalent in the tert-butoxycarbonyl (Boc)/benzyl (Bzl) solid-phase peptide synthesis (SPPS) strategy.[9][10]

    • Possible Cause:

      • S-alkylation during Deprotection/Cleavage: The tert-butyl cation, generated during the removal of Boc protecting groups or other tert-butyl-based side-chain protecting groups with strong acids like TFA, can react with the nucleophilic thioether of the methionine side chain.[9][10]

    • Troubleshooting Steps:

      • Optimize Scavengers in Cleavage: Use a cocktail of scavengers designed to trap the tert-butyl cation. Triisopropylsilane (TIS) is a common scavenger for this purpose.[4][9]

      • Modify Cleavage Conditions: A study has shown that including trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) in the cleavage cocktail can significantly reduce S-alkylation.[9][10]

      • Reversibility of Alkylation: The S-alkylation is a reversible reaction in a mildly acidic medium. It is possible to treat the lyophilized peptide with 5% acetic acid at 40°C for 24 hours to remove the S-alkylation.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is "Z-methionine"?

    • A1: "Z-methionine" typically refers to methionine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[13] This is a well-established protecting group in peptide synthesis, particularly in solution-phase synthesis.[13]

  • Q2: Why is methionine not typically protected on its side chain during Fmoc-based synthesis?

    • A2: The thioether side chain of methionine is generally considered non-reactive under the standard conditions of Fmoc-based solid-phase peptide synthesis and can be used without a side-chain protecting group.[4][14] However, it remains susceptible to oxidation during the acidic cleavage from the resin.[4]

  • Q3: Can the two diastereomers of methionine sulfoxide be separated by RP-HPLC?

    • A3: Yes, the oxidation of methionine to methionine sulfoxide creates a new chiral center, resulting in two diastereomers (methionine-S-sulfoxide and methionine-R-sulfoxide).[2] In some cases, these diastereomers can be resolved by RP-HPLC, leading to two distinct, closely eluting peaks.[2]

  • Q4: What is the impact of methionine oxidation on the biological activity of a peptide?

    • A4: The oxidation of methionine can significantly impact the structure, stability, and biological function of peptides and proteins.[3] This can lead to a loss of activity and is a critical quality attribute to monitor for therapeutic peptides.[3]

  • Q5: Are there alternatives to using methionine in a peptide sequence if oxidation is a persistent problem?

    • A5: Yes, if the specific properties of the methionine side chain are not essential for the peptide's function, it can sometimes be substituted with an isosteric, non-oxidizable amino acid like norleucine to avoid issues with oxidation.[12]

Data Summary

The following table summarizes the common side reactions in the purification of methionine-containing peptides and the effect of different additives and conditions.

Side ReactionCommon CauseMass ChangePrevention/Reduction Strategies
Methionine Oxidation (Sulfoxide) Acidic cleavage, on-column oxidation, storage+16 DaAddition of scavengers (DTT, DMS, NH4I, PPh3) to cleavage cocktail; use of inert atmosphere; addition of antioxidants to HPLC mobile phase.[4][5][6][9]
S-alkylation (tert-butylation) tert-butyl cation formation during Boc deprotection/cleavage+56 DaAddition of scavengers (TIS, TMSCl, PPh3) to cleavage cocktail; post-cleavage treatment with mild acid.[4][9][10]
Aggregation Hydrophobic nature of the peptide sequenceN/ASynthesis with Met(O); use of pseudoproline dipeptides or backbone protection; optimized solubilization.[5][11]

Experimental Protocols & Workflows

Protocol: Cleavage Cocktail to Minimize Methionine Oxidation and S-Alkylation

This protocol is adapted from findings that demonstrate the effectiveness of specific scavengers in preventing common side reactions.[9][10]

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Cleavage Cocktail Preparation: Prepare one of the following cleavage cocktails:

    • For peptides without Cysteine or Tryptophan: A mixture of TFA/Anisole/TMSCl/Me2S (85:5:5:5) containing 1 mg/mL of triphenylphosphine (PPh3).[9]

    • For peptides containing Cysteine: A mixture of TFA/Anisole/TMSCl/TIS/Me2S (80:5:5:5:5) containing 1 mg/mL of PPh3.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.

  • Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Workflow Diagrams

Peptide_Aggregation_Mitigation_Strategies start Peptide Aggregation & Poor Solubility synthesis_mod Synthesis-Based Strategies start->synthesis_mod purification_mod Post-Synthesis Strategies start->purification_mod met_o Synthesize with Met(O) instead of Met synthesis_mod->met_o backbone_prot Use Backbone Protection (e.g., Hmb, Dmb) synthesis_mod->backbone_prot pseudo_pro Incorporate Pseudoproline Dipeptides synthesis_mod->pseudo_pro solubilization Optimize Solubilization (pH, organic solvents) purification_mod->solubilization chaotropes Use Chaotropic Agents (Guanidine-HCl, Urea) purification_mod->chaotropes

References

Technical Support Center: Z-DL-Methionine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-DL-methionine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of Z-DL-methionine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Z-DL-methionine and why is its stability in aqueous solutions a concern?

Z-DL-methionine, or N-benzyloxycarbonyl-DL-methionine, is a derivative of the essential amino acid DL-methionine where the amino group is protected by a benzyloxycarbonyl (Z) group. This protecting group is frequently used in peptide synthesis.[1][2] The stability of Z-DL-methionine in aqueous solutions is a critical factor in experimental and developmental work, as its degradation can lead to the formation of impurities, affecting the accuracy and reproducibility of results. The two primary points of instability are the methionine side chain, which is susceptible to oxidation, and the Z-group, which can be labile under certain conditions.[3][4]

Q2: What are the main degradation pathways for Z-DL-methionine in aqueous solutions?

There are two primary degradation pathways for Z-DL-methionine in aqueous solutions:

  • Oxidation of the Methionine Side Chain: The sulfur atom in the methionine side chain is susceptible to oxidation, primarily forming methionine sulfoxide. This is a common degradation pathway for methionine and its derivatives.[3][5]

  • Hydrolysis of the Benzyloxycarbonyl (Z) Group: The Z-group can be cleaved under acidic or basic conditions, as well as through catalytic hydrogenation.[4][6] This hydrolysis would yield DL-methionine, benzyl alcohol, and carbon dioxide.

A logical workflow for investigating the degradation of Z-DL-methionine would involve subjecting a solution to various stress conditions and analyzing the resulting mixture for the parent compound and potential degradants.

cluster_preparation Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare aqueous solution of Z-DL-methionine Acid Acidic pH Prep->Acid Expose to Base Basic pH Prep->Base Expose to Oxidation Oxidizing Agent (e.g., H2O2) Prep->Oxidation Expose to Light Photostability Chamber Prep->Light Expose to Heat Elevated Temperature Prep->Heat Expose to HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Light->HPLC Analyze Heat->HPLC Analyze Identify Identify Degradation Products (e.g., MS, NMR) HPLC->Identify Characterize Peaks

Figure 1: Experimental workflow for Z-DL-methionine degradation studies.

Q3: What are the known impurities of Z-DL-methionine?

Based on the degradation pathways, the expected impurities in a Z-DL-methionine sample that has been exposed to destabilizing conditions in an aqueous solution include:

  • Z-DL-Methionine Sulfoxide: Formed from the oxidation of the methionine side chain.

  • DL-Methionine: Resulting from the hydrolysis of the Z-group.

  • Benzyl Alcohol and Carbon Dioxide: Byproducts of Z-group hydrolysis.

  • N-Acetyl-DL-Methionine: A potential synthesis-related impurity.[5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of Z-DL-methionine potency in solution over time. 1. Oxidation: Exposure to air (oxygen) or oxidizing contaminants. 2. Hydrolysis: Solution pH is too acidic or too basic. 3. Photodegradation: Exposure to light, especially UV light. 4. Thermal Degradation: Storage at elevated temperatures.1. Prepare solutions fresh. If storage is necessary, purge with an inert gas (e.g., nitrogen or argon) and use sealed containers. 2. Maintain the pH of the solution in the neutral range (approximately 5.4-6.1 for DL-methionine itself, though the optimal pH for the Z-derivative may vary).[7] Use appropriate buffer systems. 3. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8] 4. Store solutions at recommended low temperatures (e.g., 2-8°C).
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation: Formation of Z-DL-methionine sulfoxide, DL-methionine, or other byproducts. 2. Contamination: Impurities in the solvent or from the container.1. Refer to the degradation pathways and impurity list above. Use a validated stability-indicating HPLC method to separate and identify the peaks. Mass spectrometry can be coupled with HPLC for definitive identification. 2. Use high-purity solvents and clean glassware. Run a blank (solvent only) to identify any background peaks.
Precipitation of Z-DL-methionine from solution. 1. Low Solubility: Z-DL-methionine has limited solubility in water. 2. Temperature Effects: Solubility is temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling. 3. pH Effects: The solubility of amino acids and their derivatives is pH-dependent.[9]1. Consult solubility data for Z-DL-methionine. Do not exceed the solubility limit at a given temperature. The use of co-solvents may be considered, but their impact on stability should be evaluated. 2. If warming is used to dissolve the compound, ensure the solution remains stable at the storage temperature. Prepare solutions at the temperature of use if possible. 3. Adjust the pH to a range where solubility is maximized, while considering the impact on stability.

Data on Factors Affecting Stability

Factor Effect on Z-DL-methionine Stability Primary Degradation Pathway Affected
Acidic pH (e.g., < 4) Likely to cause degradation.Hydrolysis of the Z-group.[4]
Neutral pH (e.g., 6-8) Expected to be the most stable pH range.Minimal degradation.
Basic pH (e.g., > 9) May cause degradation and racemization.[4]Hydrolysis of the Z-group.
Elevated Temperature Accelerates both oxidation and hydrolysis.Oxidation and Hydrolysis.
Light (especially UV) Can induce degradation.[8]Photodegradation (Oxidation).
Oxidizing Agents Will readily degrade the molecule.Oxidation of the methionine side chain.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Z-DL-methionine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of Z-DL-methionine under various stress conditions.

Objective: To understand the degradation pathways of Z-DL-methionine in aqueous solution.

Materials:

  • Z-DL-methionine

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven/water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Z-DL-methionine in a suitable solvent (e.g., methanol or acetonitrile, depending on solubility) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period (e.g., 8 hours).

    • Oxidation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Dilute the stock solution with high-purity water to a final concentration of ~100 µg/mL. Incubate at an elevated temperature (e.g., 60°C) in the dark for a defined period (e.g., 48 hours).

    • Photodegradation: Dilute the stock solution with high-purity water to a final concentration of ~100 µg/mL. Expose the solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify and quantify degradation products.

The logical flow for setting up and executing a forced degradation study is depicted below.

Start Start PrepStock Prepare Z-DL-methionine Stock Solution Start->PrepStock Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) PrepStock->Stress Sample Collect Samples at Time Points Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by HPLC Sample->Analyze For non-pH stressed samples Neutralize->Analyze Report Report Results Analyze->Report

Figure 2: Logical flow of a forced degradation experiment.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

Objective: To develop an HPLC method capable of separating Z-DL-methionine from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a UV/PDA detector or a mass spectrometer.

  • A C18 reversed-phase column is a common starting point for amino acid derivatives.

Mobile Phase Considerations:

  • Aqueous Phase: A buffered solution (e.g., phosphate or acetate buffer) to control pH.

  • Organic Phase: Acetonitrile or methanol.

  • A gradient elution is often necessary to separate compounds with different polarities.

Detection:

  • Z-DL-methionine has a chromophore (the benzyl group) and can be detected by UV, typically around 254-260 nm. Degradation products may have different UV spectra. A PDA detector is useful for assessing peak purity.

Method Development Steps:

  • Initial Screening: Start with a generic gradient (e.g., 5% to 95% organic phase over 20-30 minutes) on a C18 column.

  • Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to improve the resolution between the parent compound and any degradation peaks observed in the forced degradation samples.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling and Degradation Pathways

The primary chemical transformations Z-DL-methionine undergoes in aqueous solution are oxidation and hydrolysis. These are not signaling pathways in a biological sense but chemical degradation routes.

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Z_Met Z-DL-Methionine Met_SO Z-DL-Methionine Sulfoxide Z_Met->Met_SO [O] Met DL-Methionine Z_Met->Met H₂O (Acid or Base) BzOH Benzyl Alcohol Z_Met->BzOH H₂O (Acid or Base) CO2 Carbon Dioxide Z_Met->CO2 H₂O (Acid or Base)

Figure 3: Primary degradation pathways of Z-DL-methionine.

References

how to reduce methionine sulfoxide formation in peptide cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of methionine sulfoxide formation during peptide cleavage.

Frequently Asked Questions (FAQs)

Q1: What is methionine sulfoxide formation and why is it a problem?

Methionine, an amino acid with a thioether side chain, is susceptible to oxidation, which converts it to methionine sulfoxide (Met(O)).[1][2] This oxidation introduces an additional oxygen atom, increasing the peptide's mass by 16 Da.[1] This modification can alter the peptide's structure, function, and biological activity, leading to impurities that are often difficult to remove, especially in long peptides.[3][4]

Q2: When does methionine oxidation primarily occur during peptide synthesis?

While methionine's thioether is generally stable during standard Fmoc-based solid-phase peptide synthesis (SPPS), it is highly susceptible to oxidation during the final acidic cleavage and deprotection step.[1][3][4] This is an acid-catalyzed reaction that happens when the peptide is cleaved from the resin support using strong acids like trifluoroacetic acid (TFA).[3][4]

Q3: Can methionine sulfoxide be reversed?

Yes, the oxidation of methionine to methionine sulfoxide is a reversible reaction.[5][6] There are chemical methods to reduce methionine sulfoxide back to methionine, either during the cleavage process or as a separate step after cleavage.[1][7]

Troubleshooting Guide

Issue: My peptide mass spectrometry results show a +16 Da peak, indicating methionine oxidation.

Possible Cause 1: Inadequate Scavengers in the Cleavage Cocktail

  • Explanation: During TFA-mediated cleavage, reactive carbocations are generated from protecting groups. If not properly "scavenged," these species can promote the oxidation of methionine.

  • Solution: Incorporate appropriate scavengers into your cleavage cocktail to suppress oxidation. Common and effective scavengers for this purpose include dimethylsulfide (DMS), ammonium iodide (NH4I), thioanisole, and ethyl methyl sulfide (EMS).[1] Dithiothreitol (DTT) can also be added to the cleavage mixture to suppress oxidation.[7]

Possible Cause 2: Oxidizing Species in Reagents or Environment

  • Explanation: Peroxides in solvents like diethyl ether (used for precipitation) or exposure to air (oxygen) during the cleavage reaction can contribute to methionine oxidation.

  • Solution:

    • Use peroxide-free ether for peptide precipitation.

    • Thoroughly degas all solvents before use.

    • Perform the cleavage reaction under an inert nitrogen atmosphere.

Possible Cause 3: Suboptimal Cleavage Conditions (Time and Temperature)

  • Explanation: Prolonged exposure to acidic conditions and elevated temperatures can increase the extent of methionine oxidation.

  • Solution: Optimize the cleavage time and temperature. Shorter cleavage times and lower temperatures (e.g., room temperature) are generally preferred. For instance, increasing cleavage time from 1 to 2 hours at 25°C or increasing the temperature to 40°C for 1 hour can lead to a higher amount of oxidized product.[3][4]

Quantitative Data on Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the extent of methionine sulfoxide formation. The following table summarizes the effectiveness of different reagent cocktails in reducing oxidation.

Reagent CocktailKey Scavengers/ReductantsObserved Methionine Sulfoxide FormationReference(s)
Reagent B (TFA:Water:TIS, 95:2.5:2.5)Triisopropylsilane (TIS)~50%[1]
Reagent K (TFA:Phenol:Water:Thioanisole:EDT, 82.5:5:5:5:2.5)Thioanisole, EDTCan still result in 15-55% oxidation[3][8]
Reagent H (TFA:Phenol:Thioanisole:EDT:Water:DMS:NH4I, 81:5:5:2.5:3:2:1.5)DMS, NH4INo detectable methionine sulfoxide[3][4]
TFA/An/TMSCl/Me2S (85:5:5:5) + 1 mg/mL PPh3TMSCl, Me2S, PPh3Eradicated Met(O)[4]
TFA/An/TIS/TMSCl/Me2S (85:5:5:5:5) + 1 mg/mL PPh3TIS, TMSCl, Me2S, PPh3Eradicated Met(O)[4]

Experimental Protocols

Protocol 1: Cleavage with Reagent H to Prevent Methionine Oxidation

This protocol is designed for the cleavage and deprotection of peptides containing methionine, aiming to minimize sulfoxide formation.

  • Preparation:

    • Prepare Reagent H fresh before use in a well-ventilated fume hood. For 10 mL of cocktail, mix:

      • 8.1 mL Trifluoroacetic acid (TFA)

      • 0.5 g Phenol

      • 0.5 mL Thioanisole

      • 0.25 mL 1,2-Ethanedithiol (EDT)

      • 0.3 mL Water

      • 0.2 mL Dimethylsulfide (DMS)

      • 0.15 g Ammonium Iodide (NH4I)

  • Cleavage Reaction:

    • Place the peptide-resin (e.g., 200 mg) in a reaction vessel.

    • Add the freshly prepared Reagent H to the resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to remove the resin.

    • Wash the resin twice with fresh TFA.

    • Precipitate the peptide by adding the TFA filtrate to cold, peroxide-free diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold ether to remove scavengers.

    • Dry the peptide under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol can be used to reduce any methionine sulfoxide that may have formed.

  • Reagent Preparation:

    • Prepare a reduction solution of ammonium iodide (NH4I) and dimethyl sulfide (DMS) in TFA. A common formulation is TFA containing NH4I and DMS.

  • Reduction Reaction:

    • Dissolve the crude peptide containing methionine sulfoxide in the reduction solution.

    • Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes). The reaction can be monitored by HPLC.

  • Peptide Isolation:

    • Precipitate the peptide from the reaction mixture using cold, peroxide-free diethyl ether.

    • Collect and wash the peptide pellet as described in Protocol 1.

    • Dry the final peptide product.

Visualizations

Met Methionine (Met) MetO Methionine Sulfoxide (Met(O)) Met->MetO Oxidation Oxidants Oxidizing Species (e.g., from air, peroxides) Oxidants->MetO Scavengers Scavengers (DMS, Thioanisole, etc.) Scavengers->Met Protection TFA TFA Cleavage TFA->MetO

Caption: Mechanism of Methionine Oxidation and Prevention.

cluster_workflow Peptide Cleavage Workflow to Minimize Met(O) Formation A Prepare Fresh Cleavage Cocktail (with scavengers like DMS, NH4I) B Perform Cleavage under Inert Atmosphere (N2) A->B C Cleave at Room Temperature (Optimized Time) B->C D Precipitate Peptide in Peroxide-Free Ether C->D E Wash and Dry Peptide D->E F Analyze by Mass Spectrometry E->F

References

addressing poor bioavailability of methionine sources in animal feed

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the bioavailability of methionine sources in animal feed. This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental design and data interpretation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My in vivo growth assay results for different methionine sources are inconsistent with published literature. What could be the cause?

Answer:

Conflicting results in growth assays comparing methionine sources like DL-methionine (DL-Met) and methionine hydroxy analogue (HMTBa) are common.[1][2] Several factors can contribute to this variability:

  • Basal Diet Composition: The response to supplemental methionine is highly dependent on the deficiency of the basal diet. If the diet is not sufficiently limiting in methionine and other sulfur amino acids, the dose-response curve will be flat, making it difficult to detect differences between sources.[2] Ensure your basal diet is truly deficient but meets all other nutritional requirements.

  • Animal Health and Gut Microbiota: The health status of the animals is critical. An unhealthy gut can impair nutrient absorption.[3] The gut microbiota is actively involved in methionine metabolism, and alterations in its composition can affect the availability of the supplemented source.[4][5] For instance, some gut microbes can catabolize HMTBa, potentially reducing its availability for the animal.[6]

  • Feed Intake and Analysis: Inaccurate assumptions about feed intake can lead to misinterpretation of results. Regularly verify feed intake and analyze the actual methionine content of your experimental diets, as formulation errors or mixing issues can occur.[7]

  • Statistical Model: The choice of statistical model is crucial for interpreting dose-response data. Both linear (slope-ratio) and non-linear (exponential) models are used.[8][9] Using an inappropriate model can lead to incorrect bioavailability estimates. The slope-ratio assay is a common and valid method for determining relative bioavailability.[9][10]

Question 2: I am observing a high degree of variation between individual animals in my study. How can I minimize this?

Answer:

High individual variation is a common challenge in animal nutrition studies. Consider the following strategies:

  • Acclimatization Period: Ensure all animals have an adequate acclimatization period to the housing and basal diet before the experimental period begins. This helps reduce stress-related variability.

  • Homogenous Animal Selection: Use animals of a similar age, weight, and genetic background. Randomize animals into treatment groups carefully to ensure an even distribution of starting weights.

  • Controlled Environment: Maintain consistent environmental conditions (temperature, humidity, lighting) throughout the experiment, as environmental stressors can affect feed intake and metabolism.

  • Health Monitoring: Implement a robust health monitoring program. Remove animals that show signs of illness from the trial, as their data can skew the results. Gut health is particularly important, as it directly influences nutrient absorption.[3][11]

Question 3: My plasma methionine levels don't correlate well with performance data (weight gain, feed conversion). Why might this be?

Answer:

A lack of correlation between plasma methionine levels and performance indicators can be due to several metabolic factors:

  • Absorption Kinetics: Different methionine sources have distinct absorption mechanisms and sites.[1][12] DL-methionine is absorbed via multiple carrier-mediated systems, while HMTBa is absorbed primarily by passive diffusion and monocarboxylate transporters.[1][12] This can lead to different post-prandial peaks in plasma methionine that may not directly reflect long-term utilization for growth.

  • Metabolic Fate: Once absorbed, methionine and its analogues are subject to various metabolic pathways, including protein synthesis, transmethylation, and transsulfuration.[2][4] The diversion of methionine to pathways other than protein accretion (e.g., due to stress or immune challenges) can uncouple plasma levels from growth performance.

  • Timing of Blood Sampling: The timing of blood collection relative to feeding can significantly impact plasma amino acid concentrations. Standardize your sampling protocol to occur at the same time post-feeding for all animals to ensure comparability.

Frequently Asked Questions (FAQs)

What are the primary sources of supplemental methionine used in animal feed?

The most common synthetic methionine sources are L-methionine (L-Met), DL-methionine (DL-Met), and a liquid methionine hydroxy analogue, 2-hydroxy-4-(methylthio) butanoic acid (HMTBa).[1][12] DL-Met is a 50/50 mixture of the D- and L-isomers, while HMTBa is a precursor that is converted to L-methionine in the animal's body.[12]

How do the absorption mechanisms of DL-Met and HMTBa differ?

The chemical differences between DL-Met and HMTBa lead to different absorption pathways:

  • DL-Methionine: As an amino acid, its absorption is an energy-dependent process that occurs via multiple carrier-mediated transport systems in the small intestine.[12]

  • HMTBa: As an organic acid (pKa ~3.5), it is absorbed primarily through passive, concentration-dependent diffusion, especially in the more acidic upper gastrointestinal tract.[1] It can also be absorbed via monocarboxylate transporters.[12]

What is "relative bioavailability" (RBV) and how is it determined?

Relative bioavailability (RBV) is a measure of the efficacy of a test methionine source compared to a standard reference source (usually DL-Met or L-Met). It is typically determined using a slope-ratio assay.[9][10] In this method, animal performance metrics (e.g., weight gain, feed conversion) are regressed against graded inclusion levels of the reference and test sources in a diet deficient in methionine.[8][10][13] The ratio of the slopes of the regression lines gives the RBV.

Does gut health influence methionine bioavailability?

Yes, gut health is crucial. Methionine plays a role in maintaining intestinal integrity by supporting the expression of tight junction proteins, which regulate the gut barrier.[4][11][14] A healthy gut with a diverse microbiota enhances nutrient absorption.[3] Conversely, poor gut health and oxidative stress can damage intestinal villi, reducing the absorptive surface area and impairing nutrient uptake.[4] Methionine supplementation can positively modulate gut microbiota composition.[3][11][14]

Data Presentation

Table 1: Summary of Relative Bioavailability (RBV) of Methionine Sources in Broilers
Test SourceReference SourcePerformance MetricRBV (%)SpeciesReference
L-MethionineDL-MethionineFeed Efficiency189.1Broiler[9]
L-MethionineDL-MethionineAverage Daily Gain141.5Broiler[9]
L-MethionineDL-MethionineBreast Muscle Weight116.8Broiler[9]
Nano-MethionineDL-MethionineFeed Conversion Ratio134Broiler[10]
Nano-MethionineDL-MethionineBody Weight Gain102Broiler[10]
DL-HMBADL-MethionineWeight Gain39Broiler[13]
DL-HMBADL-MethionineFeed Conversion44Broiler[13]
DL-HMBADL-MethionineBreast Meat Yield65Broiler[8]

Note: RBV values can vary significantly based on experimental conditions, animal age, and the statistical model used.[2]

Experimental Protocols

Protocol: Slope-Ratio Assay for Determining Relative Bioavailability of Methionine Sources in Broilers

This protocol outlines a standard methodology for a growth assay to determine the RBV of a test methionine source (e.g., HMTBa) relative to a reference source (e.g., DL-Methionine).

1. Objective: To determine the relative bioavailability of a test methionine source compared to a reference standard using weight gain and feed conversion ratio (FCR) as primary response criteria.

2. Experimental Animals:

  • Species: Broiler chickens (e.g., Ross 308 or Cobb 500).

  • Age: Day-old chicks.

  • Housing: Raised in floor pens or battery cages with controlled temperature, humidity, and lighting.

3. Diet Formulation:

  • Basal Diet: Formulate a corn-soybean meal-based diet to be deficient in methionine but adequate in all other essential nutrients according to NRC (or equivalent) guidelines. The diet should contain no supplemental methionine sources.

  • Reference Diets: Supplement the basal diet with at least three graded levels of the reference methionine source (e.g., 0.05%, 0.10%, 0.15% DL-Met).

  • Test Diets: Supplement the basal diet with at least three graded levels of the test methionine source. The levels should be chosen to elicit a linear response and overlap with the expected response range of the reference source.

  • Control Group: A group receiving only the un-supplemented basal diet is essential to confirm the diet's deficiency.

4. Experimental Design:

  • Design: Completely Randomized Design.

  • Treatments: Consist of the basal diet plus the graded levels of each methionine source (e.g., 1 basal + 3 reference levels + 3 test levels = 7 treatments).

  • Replicates: Use a minimum of 5-8 replicate pens per treatment, with 10-15 birds per pen.

  • Duration: Typically 21 days for a starter trial.

5. Data Collection:

  • Body Weight: Measure and record the body weight of birds by pen at the start (day 1) and end of the trial (day 21).

  • Feed Intake: Record the amount of feed offered and the amount remaining at the end of the trial to calculate feed intake per pen.

  • Mortality: Record any mortalities daily.

6. Calculations:

  • Body Weight Gain (BWG): Final pen weight - Initial pen weight.

  • Feed Conversion Ratio (FCR): Total feed intake / Total weight gain.

  • Methionine Intake: Total feed intake x % supplemental methionine.

7. Statistical Analysis:

  • Use a common-intercept, multiple linear regression model (slope-ratio assay).[10]

  • Regress the performance response (e.g., BWG or FCR) against the supplemental intake of methionine from each source.

  • Formula: RBV (%) = (Slope of Test Source / Slope of Reference Source) x 100.

  • Test for linearity and lack of curvature to ensure the validity of the assay.[10]

Visualizations

experimental_workflow Experimental Workflow for Methionine Bioavailability Assay cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Diet Diet Formulation (Basal + Graded Levels) Acclimate Acclimatization Period (3-5 days) Diet->Acclimate Animals Animal Procurement (Day-old chicks) Animals->Acclimate Random Randomization (To treatment groups) Acclimate->Random Trial Feeding Trial (21 days) Random->Trial Collect Data Collection (Weight, Feed Intake) Trial->Collect Calc Calculate Performance (BWG, FCR) Collect->Calc Stats Statistical Analysis (Slope-Ratio Model) Calc->Stats Result Determine RBV (%) Stats->Result

Caption: Workflow for a slope-ratio assay to determine methionine bioavailability.

factors_bioavailability Factors Influencing Methionine Bioavailability cluster_source Source Characteristics cluster_animal Animal Factors cluster_diet Dietary Factors MetBio Methionine Bioavailability Chem Chemical Form (DL-Met vs HMTBa) Chem->MetBio Absorb Absorption Pathway (Active vs Passive) Absorb->MetBio Species Species & Age Species->MetBio Health Gut Health & Microbiota Health->MetBio Stress Physiological Stress Stress->MetBio Basal Basal Diet Deficiency Basal->MetBio Interact Nutrient Interactions Interact->MetBio

Caption: Key factors that can impact the bioavailability of methionine sources.

absorption_pathway Simplified Methionine Source Absorption in the Intestine cluster_lumen cluster_cell Lumen Intestinal Lumen Enterocyte Enterocyte (Intestinal Cell) Blood Portal Blood DLMet DL-Methionine LMet_in L-Met DLMet->LMet_in Active Transport (L-isomer) DMet_in D-Met DLMet->DMet_in Active Transport (D-isomer) HMTBa HMTBa HMTBa_in HMTBa HMTBa->HMTBa_in Passive Diffusion LMet_in->Blood Transport to Liver Conversion Enzymatic Conversion DMet_in->Conversion HMTBa_in->Conversion Conversion->LMet_in

Caption: Absorption and conversion pathways for DL-Met and HMTBa.

References

Technical Support Center: Quantification of Z-DL-Methionine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Z-DL-methionine in plasma.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of Z-DL-methionine in plasma, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Peak or Very Low Signal Intensity

  • Question: I am not observing a peak for methionine, or the signal is significantly lower than expected. What are the possible causes and how can I resolve this?

  • Answer:

    • Improper Sample Preparation: Incomplete protein precipitation can lead to a significant loss of the analyte. Ensure that the protein precipitation step is carried out efficiently.

    • Analyte Instability: Methionine can be unstable in plasma samples. It is crucial to handle and store samples correctly to prevent degradation.[1][2] Long-term storage at -25°C has been shown to lead to the transformation of methionine to methionine sulfoxide.[1]

    • Suboptimal Derivatization (for GC-MS): If you are using a Gas Chromatography-Mass Spectrometry (GC-MS) method, incomplete derivatization will result in a poor signal. The derivatization process is necessary for polar analytes with limited volatility like methionine to make them suitable for GC-MS analysis.[3] Ensure that the derivatization reagent is fresh and that the reaction conditions (temperature and time) are optimal.

    • Mass Spectrometer Settings: Incorrect mass spectrometer settings, such as the wrong precursor/product ion pair in an LC-MS/MS method, will lead to no signal. Double-check your instrument parameters.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Question: My methionine peak is showing significant tailing/fronting/broadening. What could be the reason and how can I improve it?

  • Answer:

    • Column Overload: Injecting a sample with a concentration that is too high can lead to peak fronting. Try diluting your sample.

    • Column Contamination: Buildup of plasma components on the analytical column can cause peak tailing and broadening. Implement a robust column washing protocol between injections.

    • Inappropriate Mobile Phase: An unsuitable mobile phase composition or pH can affect the peak shape. Ensure your mobile phase is optimized for the separation of amino acids.

    • Secondary Interactions: Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a column with end-capping or a different stationary phase.

Issue 3: High Variability in Results (Poor Precision)

  • Question: I am observing high variability between my replicate injections. What are the potential sources of this imprecision?

  • Answer:

    • Inconsistent Sample Preparation: Variability in protein precipitation, derivatization, or dilution steps can lead to inconsistent results. Ensure precise and consistent execution of the sample preparation protocol.

    • Matrix Effects: The complex nature of plasma can lead to matrix effects, causing ion suppression or enhancement in mass spectrometry-based methods.[4][5] This can vary between different plasma samples, leading to high variability. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[6]

    • Injector Issues: An inconsistent injection volume from the autosampler can introduce significant variability. Perform regular maintenance on your HPLC or GC system.

Issue 4: Low Recovery

  • Question: My recovery of methionine from plasma is consistently low. How can I improve it?

  • Answer:

    • Inefficient Extraction: The protein precipitation method might not be optimal for your specific plasma samples. Experiment with different precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) to find the one that gives the best recovery.

    • Analyte Adsorption: Methionine might be adsorbing to the walls of your sample tubes or vials. Using silanized glassware or low-binding microcentrifuge tubes can help mitigate this issue.

    • Incomplete Derivatization (for GC-MS): As mentioned earlier, incomplete derivatization will lead to lower recovery of the derivatized product. Optimize your derivatization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for quantifying Z-DL-methionine in plasma?

A1: The choice of method depends on the required sensitivity, specificity, and available instrumentation.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is generally considered the gold standard due to its high sensitivity, selectivity, and ability to analyze underivatized methionine.[7][8][9] This method often requires minimal sample preparation, such as a simple protein precipitation step.[10]

  • HPLC (High-Performance Liquid Chromatography) with fluorescence or UV detection is a viable option, but it usually requires a pre-column derivatization step to enhance the sensitivity and chromatographic retention of methionine.[11][12]

  • GC-MS (Gas Chromatography-Mass Spectrometry) is also a powerful technique for methionine analysis. However, it necessitates a derivatization step to make the amino acid volatile.[13][14]

Q2: Is derivatization always necessary for methionine analysis?

A2: Derivatization is generally not required for LC-MS/MS analysis of methionine.[10] However, for GC-MS and some HPLC methods, derivatization is essential to improve volatility and detectability.[3][11][14]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[4][5] Here are some strategies to minimize them:

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.[6]

  • Optimize Chromatographic Separation: Ensure that methionine is well-separated from the bulk of the matrix components.

  • Improve Sample Cleanup: More extensive sample preparation techniques, such as solid-phase extraction (SPE), can be used to remove interfering substances.

  • Dilute the Sample: Simple dilution of the plasma sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.[4]

Q4: What are the best practices for plasma sample collection and storage for methionine analysis?

A4: Proper sample handling is critical for accurate quantification.

  • Anticoagulant: Use EDTA as the anticoagulant for plasma collection.

  • Processing: Centrifuge the blood sample as soon as possible after collection to separate the plasma.

  • Storage: For short-term storage, keep the plasma at 4°C. For long-term storage, samples should be stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles, as this can affect the concentration of some amino acids.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published methods for the determination of methionine in plasma.

Analytical MethodDerivatization AgentLinearity Range (µmol/L)LOD (µmol/L)LOQ (µmol/L)Recovery (%)Reference
HPLC-Fluorescenceo-phthalaldehyde (OPA)1 - 1000.5--[11]
LC-ESI-MS/MSNoneup to 2000.040.199.3 - 101.7[7][8]
GC-MS(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride----[13]

LOD: Limit of Detection; LOQ: Limit of Quantification; - : Data not available

Experimental Protocols

1. LC-MS/MS Method for Methionine Quantification

This protocol is a generalized procedure based on common practices in the field.[7][8][9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile (containing the internal standard, e.g., L-Methionine-d3).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor to product ion transitions for methionine and its internal standard.

2. GC-MS Method with Derivatization

This protocol outlines a general workflow for GC-MS analysis of methionine, which requires derivatization.[13][14]

  • Sample Preparation and Derivatization:

    • Perform protein precipitation as described in the LC-MS/MS method.

    • Evaporate the supernatant to dryness.

    • Add the derivatization reagent (e.g., a mixture of anhydrous pyridine, N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS)).[15]

    • Incubate the mixture at a specific temperature and time to ensure complete derivatization (e.g., 60°C for 30 minutes).

    • Inject an aliquot of the derivatized sample into the GC-MS system.

  • GC-MS Parameters:

    • Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used to separate the derivatized amino acids.

    • Ionization Mode: Electron ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized methionine.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitate Protein Precipitation plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (GC-MS) supernatant->derivatize If GC-MS inject Injection supernatant->inject If LC-MS/MS derivatize->inject separation Chromatographic Separation (HPLC or GC) inject->separation detection Mass Spectrometric Detection separation->detection data Data Analysis detection->data

Caption: Experimental workflow for Z-DL-methionine quantification in plasma.

troubleshooting_flowchart start Start: Problem with Methionine Peak no_peak No Peak or Low Signal? start->no_peak poor_shape Poor Peak Shape? no_peak->poor_shape No check_prep Check Sample Prep & Analyte Stability no_peak->check_prep Yes high_variability High Variability? poor_shape->high_variability No check_conc Check Sample Concentration (Dilute if necessary) poor_shape->check_conc Yes check_sample_prep_consistency Ensure Consistent Sample Preparation high_variability->check_sample_prep_consistency Yes end Problem Resolved high_variability->end No check_deriv Verify Derivatization (if GC-MS) check_prep->check_deriv check_ms Check MS Settings check_deriv->check_ms check_ms->end check_column Inspect/Clean/Replace Column check_conc->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase check_mobile_phase->end use_is Use Stable Isotope Internal Standard check_sample_prep_consistency->use_is check_injector Check Injector Performance use_is->check_injector check_injector->end

Caption: Troubleshooting flowchart for methionine quantification in plasma.

References

Validation & Comparative

A Comparative Guide to Z-DL-Met-OH and Fmoc-Met-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the selection of an appropriate Nα-protecting group strategy is fundamental to the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between the historical benzyloxycarbonyl (Z) protection strategy, represented by Z-DL-Met-OH, and the current industry standard, the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, represented by Fmoc-Met-OH.

While both are urethane-type protecting groups known to suppress racemization during the coupling step, their underlying chemical philosophies, compatibility with SPPS, and the stereochemical nature of the specific reagents discussed render them suitable for vastly different applications. Fmoc-Met-OH is the standard for modern, high-efficiency SPPS, whereas this compound is fundamentally unsuited for this methodology due to its racemic nature and harsh deprotection requirements.

Core Chemical Strategies: A Fundamental Divide

The choice between Z and Fmoc protection dictates the entire synthetic approach, including the resin, side-chain protecting groups, and cleavage conditions.

  • The Fmoc/tBu Strategy: This is the dominant approach in modern SPPS.[1] It is an orthogonal system where the Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain protecting groups (often tert-butyl, tBu) and the resin linker are labile to moderate acid (e.g., trifluoroacetic acid, TFA).[1][2] This orthogonality ensures that the peptide chain remains securely attached to the resin and its side chains stay protected during the iterative Nα-deprotection and coupling cycles.[3]

  • The Z/Bzl Strategy: The benzyloxycarbonyl (Z) group is a classic protecting group, traditionally used in solution-phase peptide synthesis.[4] It is stable to the mild acids and bases used in other schemes but requires harsh conditions for removal, typically catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid or liquid HF.[3][4] This lack of orthogonality with standard acid-cleavable resins and side-chain protecting groups makes its application in SPPS highly problematic.

Key Performance Comparison

The practical differences in performance and applicability between this compound and Fmoc-Met-OH are stark. The following sections and tables summarize these critical distinctions.

Stereochemical Purity: The Critical Flaw of this compound

The most significant difference lies in the stereochemistry of the reagents.

  • Fmoc-Met-OH: This reagent is supplied as an enantiomerically pure L-amino acid (or D-amino acid, if specified), which is essential for synthesizing biologically relevant peptides with a defined three-dimensional structure.

  • This compound: The "DL" designation indicates a racemic mixture, containing equal amounts of both the D- and L-enantiomers of methionine. Incorporating a racemic mixture at any point in a peptide sequence results in the formation of two distinct diastereomeric peptides. These diastereomers have different physical and biological properties and are often exceptionally difficult to separate, rendering the resulting mixture unsuitable for most pharmaceutical and research applications.[5]

Deprotection Conditions and Orthogonality

The conditions required to remove the Nα-protecting group after each coupling cycle are a cornerstone of any SPPS strategy.

  • Fmoc-Met-OH: The Fmoc group is removed under mild, non-acidic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] This process is rapid, efficient, and fully compatible with acid-labile side-chain protecting groups and linkers (the principle of orthogonality).[2]

  • This compound: The Z-group is highly stable and requires harsh deprotection methods. Catalytic hydrogenation is challenging to drive to completion within the matrix of a solid support resin. Alternatively, strong acids like HBr or HF would indiscriminately cleave not only the Z-group but also most side-chain protecting groups and the peptide from the resin itself, leading to catastrophic failure of the synthesis.

Synthesis Workflow and Automation

Modern peptide synthesis relies heavily on automation for efficiency and reproducibility.

  • Fmoc-Met-OH: The Fmoc-SPPS workflow is simple, robust, and highly amenable to automation. The deprotection step releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[1] This property allows for real-time spectrophotometric monitoring of the deprotection reaction, ensuring each cycle is complete before proceeding to the next.[]

  • This compound: A hypothetical SPPS workflow using a Z-group would be complex and impractical to automate. The deprotection conditions (hydrogenation or strong acid treatment) require specialized equipment and are not suited for the simple, repetitive flow-through processes of an automated synthesizer.

Racemization and Side Reactions
  • Racemization: Both Fmoc and Z groups are urethane-based and effectively suppress racemization of the activated amino acid during the coupling reaction itself.[8] Studies of Fmoc-SPPS have shown that racemization rates are generally low, often 0.4% or less per cycle.[9] However, the crucial issue remains that this compound is already a 50:50 racemic mixture before the synthesis even begins.

  • Methionine-Specific Side Reactions: Methionine's thioether side chain is susceptible to oxidation to methionine sulfoxide and S-alkylation during the final acid-mediated cleavage from the resin.[10][11] In Fmoc-SPPS, this is managed by using cleavage cocktails containing scavengers like triisopropylsilane (TIS) and water.[11] The side chain is typically left unprotected during synthesis.[10]

Data Presentation: Comparative Summary

The following tables provide a clear, structured comparison of the key attributes of each protecting group strategy.

Table 1: General Properties and Suitability

Parameter This compound Fmoc-Met-OH
Primary Application Solution-Phase Synthesis (Historical) Solid-Phase Peptide Synthesis (Modern Standard)
Stereochemistry Racemic (DL mixture) Enantiomerically Pure (L or D)
Typical Synthesis Strategy Z/Bzl Fmoc/tBu[2]
Orthogonality in SPPS No, deprotection is non-selective. Yes, fully orthogonal with acid-labile groups.[1]

| Automation Compatibility | Not feasible | Excellent, industry standard.[1] |

Table 2: Deprotection and Performance Metrics

Parameter This compound Fmoc-Met-OH
Nα-Deprotection Reagent H₂/Pd, HBr/AcOH, liquid HF[4] 20% Piperidine in DMF[6]
Deprotection Conditions Harsh (high pressure, strong acid) Mild (ambient temp., weak base)
Typical Coupling Efficiency N/A for SPPS >99% in optimized protocols[]
Racemization Risk Starts as 100% racemic. Low (<0.5% per cycle with proper activation)[9]

| Real-Time Monitoring | No | Yes (UV absorbance of cleaved group)[1][] |

Experimental Protocols and Workflows

Protocol 1: Standard Fmoc-SPPS Cycle using Fmoc-Met-OH

This protocol outlines a single, representative cycle of amino acid addition in an automated or manual SPPS workflow.

  • Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide resin for a C-terminal amide) with the N-terminal Fmoc group of the preceding amino acid already removed. Swell the resin in DMF for 30-60 minutes.[12]

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes to ensure complete removal of the Fmoc group.[6]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Met-OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add a non-nucleophilic base such as DIPEA (6-10 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 45-90 minutes at room temperature.[12]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

  • Cycle Completion: The peptide-resin is now ready for the next deprotection and coupling cycle. After the final amino acid is coupled, the peptide is cleaved from the resin using a TFA-based cocktail with scavengers.

Protocol 2: Illustrative Solution-Phase Coupling using a Z-Protected Amino Acid

This protocol is provided to illustrate the traditional application of Z-protected amino acids and to highlight why its workflow is incompatible with SPPS.

  • Reactant Preparation: Dissolve Z-L-Met-OH (1 eq.) and the C-terminus protected amino acid ester (e.g., H-Gly-OEt·HCl, 1.1 eq.) in a suitable solvent like chloroform or ethyl acetate.

  • Coupling:

    • Cool the solution to 0°C.

    • Add a coupling reagent (e.g., DCC, 1.1 eq.) and a racemization suppressor (e.g., HOBt, 1.1 eq.).

    • Add a base (e.g., N-methylmorpholine) to neutralize the hydrochloride salt.

    • Stir the reaction overnight, allowing it to warm to room temperature.

  • Work-up and Purification (Labor Intensive):

    • Filter the reaction to remove the precipitated urea byproduct.

    • Wash the filtrate with dilute acid, then dilute base, then brine.

    • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting protected dipeptide by column chromatography or recrystallization.

  • Deprotection:

    • Dissolve the purified, protected peptide in methanol.

    • Add a Pd/C catalyst.

    • Stir the mixture under an atmosphere of H₂ gas for several hours until deprotection is complete (monitored by TLC).

    • Filter through celite to remove the catalyst and evaporate the solvent to yield the deprotected dipeptide, which must be purified again before the next coupling step.

Visualizing the Methodologies

The following diagrams illustrate the core concepts discussed.

Fmoc_SPPS_Workflow cluster_cycle SPPS Cycle (Repeated n times) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash (DMF) Deprotection->Wash1 Removes Fmoc Coupling 3. Coupling (Fmoc-Met-OH + Activator) Wash1->Coupling Prepares for coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 Forms peptide bond Wash2->Deprotection Starts next cycle Final Final Cleavage (TFA + Scavengers) Wash2->Final After n cycles Start Start: Peptide-Resin Start->Deprotection Product Purified Peptide Final->Product

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Racemate_Problem cluster_products Result: Diastereomeric Mixture Start Growing Peptide Chain (Resin-...-AAA) Reagent This compound (50% D, 50% L) Product_L Product 1: Resin-...-AAA-L-Met Reagent->Product_L Coupling of L-Met Product_D Product 2: Resin-...-AAA-D-Met Reagent->Product_D Coupling of D-Met

References

A Comparative Guide to Deprotection Methods for Z-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate deprotection strategy for the benzyloxycarbonyl (Z) protecting group on methionine residues is a critical consideration in peptide synthesis and the development of therapeutic peptides. The sulfur-containing side chain of methionine presents unique challenges, primarily its susceptibility to oxidation and S-alkylation under various reaction conditions. This guide provides an objective comparison of common deprotection methods for Z-methionine, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Key Deprotection Strategies for Z-Methionine

The removal of the Z-group from methionine can be broadly categorized into three main approaches: acidic deprotection, catalytic transfer hydrogenation, and dissolving metal reduction. Each method offers distinct advantages and disadvantages concerning reaction conditions, efficiency, and, most importantly, the preservation of the methionine side chain's integrity.

Acidic Deprotection (Acidolysis)

Strong acids, most commonly trifluoroacetic acid (TFA), are widely used for the cleavage of Z-groups. While effective, this method is often associated with significant side reactions when applied to methionine-containing peptides.

Mechanism: The mechanism involves the protonation of the carbamate oxygen followed by the cleavage of the benzyl-oxygen bond, leading to the release of the free amine and a stable benzyl cation.

Side Reactions:

  • Oxidation: The thioether in the methionine side chain is readily oxidized to methionine sulfoxide (Met(O)) during acidic treatment.[1]

  • S-alkylation: The carbocations generated from the cleavage of the Z-group or other protecting groups (e.g., tert-butyl) can alkylate the nucleophilic sulfur of methionine, forming a sulfonium ion.[1][2]

To mitigate these side reactions, various "cleavage cocktails" containing scavengers are employed. These scavengers are designed to trap the reactive carbocations and prevent the oxidation of the methionine residue.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a milder alternative to acidolysis for Z-group removal. This method utilizes a hydrogen donor in the presence of a palladium catalyst.

Mechanism: The palladium catalyst facilitates the transfer of hydrogen from a donor molecule (e.g., 1,4-cyclohexadiene) to the Z-protected amine, resulting in the cleavage of the benzyloxycarbonyl group and the formation of toluene and carbon dioxide.

Advantages:

  • Mild reaction conditions, reducing the risk of acid-catalyzed side reactions.

  • High selectivity for the Z-group in the presence of other acid-labile protecting groups.

Challenges:

  • Catalyst poisoning by the sulfur-containing methionine residue can occur, potentially reducing reaction efficiency.

Sodium in Liquid Ammonia (Dissolving Metal Reduction)

This method, also known as the Birch reduction, employs a dissolving metal (typically sodium) in liquid ammonia to effect the cleavage of the Z-group.

Mechanism: The reaction proceeds via a single-electron transfer from the dissolved sodium to the aromatic ring of the benzyloxycarbonyl group, leading to the formation of a radical anion which then undergoes fragmentation to release the free amine.

Advantages:

  • Potent reducing conditions that can effectively cleave the Z-group.

Challenges:

  • Harsh reaction conditions that may not be compatible with other functional groups in the peptide.

  • Potential for over-reduction or other side reactions if not carefully controlled.[3]

  • Handling of liquid ammonia and sodium metal requires specialized equipment and safety precautions.

Comparative Data

The following table summarizes the key performance indicators for each deprotection method. It is important to note that direct comparative studies for Z-methionine deprotection are limited, and the data presented is compiled from various sources.

Deprotection MethodReagentsTypical YieldPurityKey Side ProductsCompatibility
Acidic Deprotection (TFA) TFA, Scavengers (e.g., TIS, EDT, Thioanisole)Variable (often high)Can be compromised by side productsMethionine sulfoxide, S-alkylated methionineGood with many protecting groups, but requires careful scavenger selection.
Catalytic Transfer Hydrogenation Pd/C, 1,4-Cyclohexadiene, Solvent (e.g., Acetic Acid)Generally good to highHighMinimal if catalyst poisoning is avoidedExcellent, very mild conditions.
Sodium in Liquid Ammonia Sodium, Liquid AmmoniaVariableCan be high with careful controlOver-reduction products, side reactions with other functional groupsLimited due to harsh conditions.

Experimental Protocols

Protocol 1: Acidic Deprotection using a TFA Cocktail

This protocol is adapted from a study focused on minimizing side reactions during the cleavage of methionine-containing peptides.[2][4]

  • Preparation of the Cleavage Cocktail: Prepare a cleavage cocktail consisting of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). For peptides particularly sensitive to oxidation, a cocktail containing TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w) can be used.[5]

  • Resin Treatment: Suspend the Z-methionine-containing peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin).

  • Deprotection: Gently agitate the suspension at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and wash it with a small volume of fresh TFA. Combine the filtrates and add cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and identify any side products.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol is based on general procedures for catalytic transfer hydrogenation in peptide synthesis.[6]

  • Reaction Setup: Dissolve the Z-methionine-containing peptide in a suitable solvent such as glacial acetic acid.

  • Catalyst and Hydrogen Donor: Add 10% Palladium on carbon (Pd/C) catalyst and an excess (5-10 equivalents) of 1,4-cyclohexadiene as the hydrogen donor.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting peptide by an appropriate method, such as recrystallization or chromatography.

  • Analysis: Characterize the final product by NMR, HPLC, and mass spectrometry.

Protocol 3: Sodium in Liquid Ammonia Reduction

This protocol is a general procedure and requires specialized equipment and extreme caution.[3][7]

  • Apparatus Setup: Set up a reaction vessel equipped with a dry ice-acetone condenser and an inlet for ammonia gas in a well-ventilated fume hood.

  • Ammonia Condensation: Cool the condenser and condense anhydrous ammonia gas into the reaction vessel.

  • Peptide Dissolution: Dissolve the Z-methionine-containing peptide in a suitable co-solvent (e.g., anhydrous THF or dioxane) and add it to the liquid ammonia.

  • Sodium Addition: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons.

  • Reaction Quenching: After the reaction is complete (typically a few minutes), quench the excess sodium by the addition of a proton source, such as ammonium chloride.

  • Ammonia Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.

  • Workup: Dissolve the residue in water and extract with an organic solvent to remove non-polar byproducts. Lyophilize the aqueous layer to obtain the crude peptide.

  • Purification and Analysis: Purify the peptide by chromatography and characterize it by HPLC and mass spectrometry.

Visualizing the Deprotection Workflows

The following diagrams illustrate the general workflows for the described deprotection methods.

DeprotectionWorkflows cluster_acidic Acidic Deprotection cluster_hydrogenation Catalytic Transfer Hydrogenation cluster_sodium Sodium in Liquid Ammonia a1 Z-Methionine Peptide a2 Add TFA Cocktail a1->a2 a3 Stir at RT a2->a3 a4 Precipitate with Ether a3->a4 a5 Isolate & Purify a4->a5 a6 Deprotected Peptide a5->a6 b1 Z-Methionine Peptide b2 Add Pd/C & 1,4-Cyclohexadiene b1->b2 b3 Stir at RT b2->b3 b4 Filter Catalyst b3->b4 b5 Remove Solvent & Purify b4->b5 b6 Deprotected Peptide b5->b6 c1 Z-Methionine Peptide c2 Dissolve in Liquid NH3 c1->c2 c3 Add Sodium Metal c2->c3 c4 Quench Reaction c3->c4 c5 Evaporate NH3 & Purify c4->c5 c6 Deprotected Peptide c5->c6 SideReactions cluster_main Z-Methionine Deprotection cluster_side Common Side Products Z_Met Z-Methionine Deprotection Deprotection Method Z_Met->Deprotection Desired Methionine Deprotection->Desired Desired Pathway Side_Products Side Products Deprotection->Side_Products Side Reactions Met_O Methionine Sulfoxide Side_Products->Met_O S_Alk S-Alkylated Methionine Side_Products->S_Alk

References

A Comparative Guide to Validated HPLC Methods for DL-Methionine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of DL-methionine is crucial for quality control, formulation development, and various research applications. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of various validated HPLC methods for the analysis of DL-methionine, presenting key performance data, detailed experimental protocols, and a generalized experimental workflow.

While the initial query specified "Z-DL-methionine," publicly available, validated HPLC methods specifically for N-benzyloxycarbonyl-DL-methionine were not readily found. Therefore, this guide focuses on the more commonly analyzed DL-methionine. The principles and methods described herein can, however, serve as a foundational starting point for developing and validating a method for its N-protected form.

Comparative Performance of Validated HPLC Methods

The following tables summarize the quantitative performance data from several validated HPLC methods for the analysis of DL-methionine. These methods employ different chromatographic principles, including mixed-mode, chiral separation, and reversed-phase chromatography.

Method Type Column Linearity Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Accuracy (% Recovery) Precision (RSD %) Reference
Mixed-ModeSIELC® Primesep 1000.3–30.0 µg/mL0.06–0.30 µg/mL0.30–0.75 µg/mL96.0–121.4%< 5% (Intermediate Precision)[1][2]
Chiral SeparationIsopropylcarbamate cyclofructan 650–500 µg/mL11 µg/mL (UV)Not ReportedNot ReportedNot Reported[3][4]
Reversed-PhaseC18Not explicitly defined, but excellent linearity reported (r² > 0.9986)Not ReportedNot Reported99.85 ± 0.477%0.296% (Intra-day), 0.485% (Inter-day)[5]
Reversed-Phase with Derivatization (OPA)Supelcosil LC-18-DB1–100 µM0.5 µmol/LNot ReportedNot Reported4–8% (Intra-assay), 2–5% (Inter-assay)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation.

Method 1: Mixed-Mode Chromatography for Impurity Profiling[1][2]
  • Objective: Determination of impurities in L-methionine, also suitable for DL-methionine.

  • Chromatographic Conditions:

    • Column: SIELC® Primesep 100

    • Mobile Phase: A gradient method employing a mixture of water, acetonitrile, and an acid (details proprietary to the study).

    • Detection: UV

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to the desired concentration within the linear range.

Method 2: Chiral Separation of Methionine Enantiomers[3][4]
  • Objective: Enantiomeric separation of D- and L-methionine.

  • Chromatographic Conditions:

    • Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.

    • Mobile Phase: Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v).

    • Detection: UV, polarimetric, and circular dichroism.

  • Sample Preparation: Prepare a standard solution of DL-methionine in the mobile phase.

Method 3: Reversed-Phase HPLC for Pharmaceutical and Natural Extract Analysis[5]
  • Objective: Analysis of DL-methionine in pure form, pharmaceutical preparations, and soybean extract.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Methanol: 0.05M phosphate buffer pH 3.2 (30:70 v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Pure Form: Dissolve a known amount in the mobile phase.

    • Pharmaceutical Preparation (Tablets): Weigh and powder tablets. Extract a quantity equivalent to a known amount of DL-methionine with water, filter, and dilute to volume.

    • Soybean Extract: Prepare an aqueous extract, filter, and dilute as necessary.

Method 4: Reversed-Phase HPLC with Pre-column Derivatization for Plasma Analysis[6]
  • Objective: Quantification of L-methionine in plasma.

  • Chromatographic Conditions:

    • Column: Supelcosil LC-18-DB (25 cm x 4.6 mm, 5 µm).

    • Derivatizing Agent: o-phthalaldehyde (OPA).

    • Mobile Phase: A gradient program using tetrahydrofuran/methanol/0.1 M sodium acetate, pH 7.0 (5/95/900 v/v/v) and methanol.

    • Detection: Fluorescence.

  • Sample Preparation: Derivatize plasma amino acids with OPA before injection.

Experimental Workflow for HPLC Analysis of DL-Methionine

The following diagram illustrates a general workflow for the HPLC analysis of DL-methionine, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample DL-Methionine Sample (Pure substance, formulation, or biological matrix) dissolution Dissolution/Extraction in appropriate solvent sample->dissolution filtration Filtration (e.g., 0.45 µm filter) dissolution->filtration derivatization Derivatization (Optional) (e.g., with OPA for fluorescence detection) filtration->derivatization dilution Dilution to final concentration derivatization->dilution injection Injection into HPLC System dilution->injection separation Chromatographic Separation (Column + Mobile Phase) injection->separation detection Detection (UV, Fluorescence, etc.) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: General workflow for HPLC analysis of DL-Methionine.

References

A Comparative Guide to the Bioavailability of L-Methionine and DL-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential sulfur-containing amino acid, playing a pivotal role in protein synthesis and various metabolic processes.[1][2][3] Given its importance, synthetic forms of methionine are widely used as supplements in animal feed and have applications in the pharmaceutical industry. The two primary forms available are the pure L-isomer (L-methionine) and a racemic mixture of D- and L-isomers (DL-methionine).[4][5] This guide provides a comprehensive comparison of the bioavailability of L-methionine and DL-methionine, supported by experimental data, to aid researchers and professionals in making informed decisions.

Disclaimer: The initial query referenced "Z-DL-methionine." As this term does not correspond to a recognized chemical entity in the available scientific literature, this guide will proceed with a comparison of L-methionine and DL-methionine, assuming this to be the intended comparison.

Comparative Bioavailability Data

The relative bioavailability (RBV) of L-methionine compared to DL-methionine has been a subject of numerous studies, particularly in poultry and swine. The data, while variable, provides critical insights into the efficiency of utilization of these two forms.

SpeciesParameterRelative Bioavailability (RBV) of L-Met to DL-Met (%)Reference
Broiler ChickensAverage Daily Gain (ADG)141.5%[6]
Broiler ChickensFeed Efficiency (FE)189.1%[6][7]
Broiler ChickensEviscerated Weight122.9%[6]
Broiler ChickensBreast Muscle Weight116.8%[6]
Broiler Chickens (1-21 days)Average Daily Gain (ADG)94.97% (DL-Met as efficacious as L-Met)[8]
Broiler Chickens (1-21 days)Feed Conversion Ratio (FCR)95.63% (DL-Met as efficacious as L-Met)[8]
Medium-Growing Chickens (1-30 days)Average Daily Gain (ADG)142.5%[9]
Weaned and Growing PigsNitrogen RetentionNot significantly different from 100%[10]

Metabolic Pathways and Absorption

The journey of methionine from ingestion to metabolic utilization involves several key steps, with notable differences between the D- and L-isomers.

Both D- and L-methionine are absorbed across the intestinal wall, primarily in the jejunum and ileum, via active transport mechanisms.[4][11] However, the affinity of these transporters is higher for the L-isomer, which can lead to a more rapid absorption of L-methionine.[11]

While L-methionine can be directly incorporated into proteins, D-methionine must first be converted to L-methionine. This conversion is a two-step enzymatic process that primarily occurs in the liver and kidneys.[4][11] The first step involves the deamination of D-methionine to its α-keto analogue, α-keto-γ-methylthiobutyric acid (KMB), by the enzyme D-amino acid oxidase (DAAO). Subsequently, KMB is transaminated to L-methionine by a transaminase.[12]

metabolic_pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver_kidney Liver / Kidney DL_Met DL-Methionine L_Met_abs L-Methionine DL_Met->L_Met_abs Active Transport (High Affinity) D_Met_abs D-Methionine DL_Met->D_Met_abs Active Transport (Lower Affinity) Protein Protein Synthesis L_Met_abs->Protein Direct Utilization D_Met_conv D-Methionine D_Met_abs->D_Met_conv Transport KMB α-keto-γ-methylthiobutyric acid (KMB) D_Met_conv->KMB Deamination (DAAO) L_Met_conv L-Methionine KMB->L_Met_conv Transamination L_Met_conv->Protein

Caption: Metabolic pathway of DL-methionine utilization.

Experimental Protocols

Comparative bioavailability studies are crucial for determining the nutritional equivalence of different methionine sources. A common methodology employed is the slope-ratio assay.

Slope-Ratio Assay Protocol for Poultry

  • Animal Selection and Acclimatization: A sufficient number of day-old chicks (e.g., Cobb 500) are randomly assigned to different dietary treatment groups.[13] The birds are housed in a controlled environment and allowed an acclimatization period.

  • Basal Diet Formulation: A basal diet is formulated to be deficient in methionine but adequate in all other essential nutrients.[6]

  • Experimental Diets: Graded levels of L-methionine and DL-methionine are added to the basal diet to create a series of experimental diets.[6]

  • Feeding Trial: The experimental diets are fed to the respective groups for a specified period (e.g., 21 days).[6]

  • Data Collection: Key performance indicators such as body weight gain, feed intake, and feed conversion ratio are recorded.

  • Statistical Analysis: The response criteria (e.g., average daily gain) are regressed against the supplemental methionine levels for each source. The ratio of the slopes of the regression lines for L-methionine and DL-methionine provides the relative bioavailability of L-methionine.[6]

experimental_workflow cluster_diets Dietary Treatments start Day-old Chicks acclimatization Acclimatization Period start->acclimatization randomization Randomization to Dietary Groups acclimatization->randomization basal Basal Diet (Met-deficient) dl_met Basal + Graded DL-Met l_met Basal + Graded L-Met feeding Feeding Trial (e.g., 21 days) data_collection Data Collection (ADG, FCR) feeding->data_collection analysis Slope-Ratio Analysis data_collection->analysis result Relative Bioavailability (RBV) analysis->result

Caption: Experimental workflow for a slope-ratio bioavailability assay.

Analytical Methods for Methionine Quantification in Plasma

Accurate quantification of methionine in biological samples is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods.

  • HPLC: This technique can be used for the separation and quantification of L-methionine in plasma after derivatization with agents like o-phthalaldehyde (OPA) to form fluorescent compounds, which are then detected by a fluorescence detector.[14]

  • LC-MS/MS: This is a highly sensitive and specific method for the simultaneous determination of methionine and its metabolites, such as homocysteine, in plasma.[15] The method involves rapid separation using reverse-phase liquid chromatography followed by mass spectrometry detection.[15]

Discussion

The experimental data suggests that L-methionine is, in some cases, more bioavailable than DL-methionine, particularly in young animals.[6][9] This can be attributed to several factors. The conversion of D-methionine to L-methionine is an energy-dependent process and relies on the activity of specific enzymes, which may be limiting under certain physiological conditions.[11] Furthermore, the lower affinity of intestinal transporters for D-methionine may result in a slower absorption rate compared to L-methionine.[11]

However, it is important to note that several studies have found no significant difference in the bioefficacy of L-methionine and DL-methionine, especially in older animals or when performance metrics other than feed efficiency are considered.[4][10] This suggests that healthy animals possess a considerable capacity to convert D-methionine to its biologically active L-form. The discrepancies in reported bioavailability can be influenced by factors such as the species and age of the animal, the composition of the basal diet, and the specific response criteria used in the study.

Conclusion

References

evaluating the antioxidant efficacy of Z-DL-methionine against other antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of Z-DL-Methionine against other well-established antioxidants, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential applications.

Executive Summary

Z-DL-methionine, a sulfur-containing amino acid, demonstrates notable antioxidant properties through multiple mechanisms. It directly scavenges reactive oxygen species (ROS), acts as a precursor to the endogenous antioxidant glutathione (GSH), and activates the Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant enzymes. While direct comparative studies with common antioxidants like Vitamin C and Vitamin E are limited, available data suggests Z-DL-methionine's unique role in cellular defense against oxidative stress. Its efficacy is attributed not only to direct radical scavenging but also to its integral role in the cellular antioxidant network.

Comparative Antioxidant Performance

AntioxidantAssayIC50 ValueSource
DL-Methionine Superoxide Anion Scavenging27.5 µg/mL[1]
N-Acetylcysteine (NAC) Superoxide Anion Scavenging5.9 µg/mL[1]
Phytosterols (ASU) DPPH Radical Scavenging- (AAI = 0.495)[1]
DL-Methionine DPPH Radical ScavengingNo activity observed[1]
Ascorbic Acid (Vitamin C) DPPH Radical Scavenging3.37 µg/mL[2]
α-Tocopherol (Vitamin E) DPPH Radical ScavengingVaries by study

Note: AAI stands for Antioxidant Activity Index. A lower IC50 value indicates stronger antioxidant activity. Direct comparison of IC50 values should be made with caution as they can vary based on the specific experimental conditions. The lack of DPPH radical scavenging activity for DL-methionine in one study highlights that the antioxidant efficacy of a compound can be assay-dependent.

Mechanisms of Antioxidant Action

Z-DL-methionine employs a multi-faceted approach to combat oxidative stress:

  • Direct Radical Scavenging: The sulfur atom in the methionine molecule can be readily oxidized by various ROS, including hydroxyl radicals and hydrogen peroxide, thereby neutralizing these damaging species. This process results in the formation of methionine sulfoxide.[3][4][5]

  • Regeneration of Methionine: The oxidized methionine, in the form of methionine sulfoxide, can be reduced back to methionine by the enzyme methionine sulfoxide reductase (Msr). This recycling process allows a single molecule of methionine to catalytically scavenge multiple ROS molecules.[4][6]

  • Precursor to Glutathione (GSH): Methionine is a precursor for the synthesis of cysteine, which is a rate-limiting amino acid for the production of glutathione.[5][7] Glutathione is a major endogenous antioxidant that plays a crucial role in detoxifying ROS and regenerating other antioxidants like Vitamin C and E.

  • Activation of the Nrf2-ARE Pathway: L-methionine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[8][9] This pathway is a master regulator of cellular redox homeostasis, and its activation leads to the transcription of numerous antioxidant and detoxification genes.

Signaling Pathway: Nrf2 Activation

The activation of the Nrf2 signaling pathway is a key mechanism behind the indirect antioxidant effects of methionine. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like methionine, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. These genes encode for a variety of protective proteins, including antioxidant enzymes like superoxide dismutase (SOD), catalase, and enzymes involved in glutathione synthesis.[8][10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Release & Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, Catalase, GSH synthesis enzymes) ARE->Antioxidant_Genes Initiates Transcription Methionine Methionine (Oxidative Stress) Methionine->Keap1 Induces conformational change in Keap1

Caption: Nrf2 signaling pathway activation by methionine.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.[1]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of concentrations of the test compound (Z-DL-methionine) and standard antioxidants (Vitamin C, Vitamin E) in methanol.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control sample containing only the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.

Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well microplate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with the DCFH-DA probe by incubating them in a solution containing the probe.

    • Wash the cells to remove the excess probe.

    • Treat the cells with various concentrations of the test compound (Z-DL-methionine) and standard antioxidants.

    • Induce oxidative stress by adding a ROS generator (e.g., AAPH).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time using a microplate reader.

  • Data Analysis:

    • The antioxidant activity is determined by calculating the area under the curve (AUC) of the fluorescence intensity versus time plot.

    • The percentage of inhibition is calculated, and the CAA value is often expressed as quercetin equivalents.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay IC50_DPPH Calculate IC50 DPPH->IC50_DPPH ABTS ABTS Assay IC50_ABTS Calculate IC50 ABTS->IC50_ABTS Superoxide Superoxide Scavenging Assay IC50_Superoxide Calculate IC50 Superoxide->IC50_Superoxide Comparison Comparative Analysis of Antioxidant Efficacy IC50_DPPH->Comparison IC50_ABTS->Comparison IC50_Superoxide->Comparison Cell_Culture Cell Culture (e.g., HepG2) CAA_Assay Cellular Antioxidant Activity (CAA) Assay Cell_Culture->CAA_Assay ROS_Measurement ROS Measurement (e.g., DCFH-DA) CAA_Assay->ROS_Measurement CAA_Value Determine CAA Value ROS_Measurement->CAA_Value CAA_Value->Comparison Antioxidants Test Compounds: - Z-DL-Methionine - Vitamin C - Vitamin E Antioxidants->DPPH Apply to Assays Antioxidants->ABTS Apply to Assays Antioxidants->Superoxide Apply to Assays Antioxidants->CAA_Assay Apply to Assays

Caption: General workflow for evaluating antioxidant efficacy.

Conclusion

Z-DL-methionine presents a compelling profile as an antioxidant, operating through both direct and indirect mechanisms to protect cells from oxidative damage. Its ability to be regenerated and to bolster the endogenous antioxidant defense system via glutathione synthesis and Nrf2 pathway activation distinguishes it from simple radical scavengers. While direct quantitative comparisons with antioxidants like Vitamin C and Vitamin E are not fully established across all standard assays, the available evidence underscores its significant contribution to cellular redox homeostasis. Further head-to-head comparative studies are warranted to fully elucidate its relative potency and to guide its application in therapeutic and research contexts.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Methionine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methionine and its derivatives is critical for ensuring product quality, understanding biological processes, and developing effective therapeutics. This guide provides a comprehensive cross-validation of prevalent analytical techniques used for the analysis of these compounds, offering a comparative look at their performance, supported by experimental data.

Overview of Analytical Techniques

The analysis of methionine and its derivatives primarily relies on three major analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited for different analytical challenges, from routine quality control to sensitive biomarker discovery. This guide will delve into the specifics of each, presenting quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of amino acids, offering versatility through various column chemistries and detection methods.

Comparative Performance of HPLC Methods
ParameterHPLC-UVHPLC-Fluorescence (OPA Derivatization)
Limit of Detection (LOD) 40 ppb[1]-
Limit of Quantitation (LOQ) -0.5 µmol/L[2]
Linearity (R²) > 0.999[3]1-100 µM[2]
Analysis Time < 15 minutes[2]~35 minutes[4]
Derivatization Not always required[1]Pre-column with o-phthalaldehyde (OPA)[2]
Experimental Protocol: HPLC-UV

This protocol is adapted from a method for the analysis of methionine on a mixed-mode stationary phase column.[1]

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile (MeCN)

    • Buffer: 0.05% Sulfuric Acid (H₂SO₄)

  • Gradient: A gradient method is employed.

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 200 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

Experimental Protocol: HPLC-Fluorescence with OPA Derivatization

This method is designed for the sensitive quantification of methionine in plasma.[2]

  • Derivatization Reagent: o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol or ethanethiol.

  • Column: Reversed-phase Supelcosil LC-18-DB column (5 µm, 25 cm x 4.6 mm, 120 Å).[2]

  • Mobile Phase:

    • Solution A: Tetrahydrofuran/methanol/0.1 M sodium acetate (pH 7.0), v/v/v = 5/95/900

    • Solution B: Methanol

  • Gradient: A customized gradient program is used.[2]

  • Detection: Fluorescence detection.

  • Sample Preparation: Plasma samples are derivatized with OPA prior to injection.[2]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Sample containing Methionine Derivatives Derivatization Derivatization (Optional) e.g., OPA Sample->Derivatization Injector Injector Derivatization->Injector Column HPLC Column (e.g., Reversed-Phase) Injector->Column Detector Detector (UV or Fluorescence) Column->Detector Data Data Acquisition & Processing Detector->Data Quantification Quantification Data->Quantification

General workflow for HPLC analysis of methionine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amino acids like methionine, derivatization is a necessary step to increase their volatility.

Comparative Performance of GC-MS Methods
ParameterGC-MS (MSTFA Derivatization)GC-MS (TEOT Derivatization)
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]Triethyloxonium tetrafluoroborate (TEOT)[6]
Key Advantage Forms volatile and stable derivatives[5]Milder and safer reagent compared to others[6]
Detection Mass Spectrometry (MS)[7]Mass Spectrometry (MS)[6]
Sample Digestion Not always requiredMethanesulfonic acid for protein-bound methionine[6]
Experimental Protocol: GC-MS with MSTFA Derivatization

This protocol is a general approach for the analysis of amino acids using a common silylating agent.[5]

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: The sample is mixed with MSTFA and acetonitrile and heated to form trimethylsilyl (TMS) derivatives.

  • Column: 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5).[5]

  • Oven Program: Start at 100°C for 2 minutes, ramp to 280°C at 4°C/min, and hold for 15 minutes.[3]

  • MS Interface Temperature: 280°C[3]

  • Ion Source Temperature: 230°C[3]

  • Acquisition Mode: Scan or Selected Ion Monitoring (SIM).

  • Analysis: The derivatized sample is injected into the GC-MS system. Identification is based on retention time and mass spectrum.[3]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_system GC-MS System cluster_data_analysis Data Analysis Sample Sample containing Methionine Derivatives Hydrolysis Hydrolysis (for proteins) Sample->Hydrolysis Derivatization Derivatization (e.g., MSTFA, TEOT) Hydrolysis->Derivatization Injector GC Injector Derivatization->Injector Column GC Column Injector->Column MS Mass Spectrometer Column->MS Data Data Acquisition & Spectral Analysis MS->Data Identification Compound Identification & Quantification Data->Identification

General workflow for GC-MS analysis of methionine derivatives.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like amino acids. It offers advantages in terms of speed and minimal sample consumption.[8]

Comparative Performance of CE Methods
ParameterCE-ESI-MSCE-UVCE-LIF
Detection Limit 0.3 - 6.0 µmol/L[9]Less sensitive than other CE methods[10]Extremely high sensitivity[11]
Selectivity High[10]Lower[10]High[11]
Derivatization Not required[9][10]Not required[10]Required[11]
Analysis Time < 17 minutes[9]< 30 minutes[8]-
Experimental Protocol: CE-ESI-MS

This method allows for the analysis of underivatized amino acids.[9][10]

  • Electrolyte: 1 M formic acid.[9][10]

  • Capillary: Fused-silica capillary.

  • Separation Voltage: Optimized for the specific instrument and application.

  • Sheath Liquid: 5 mM ammonium acetate in 50% (v/v) methanol-water.[9][10]

  • Sheath Liquid Flow Rate: 10 µL/min.[10]

  • Mass Spectrometer: Quadrupole mass spectrometer with a sheath flow electrospray ionization interface.[9]

  • Ionization Mode: Positive ion mode.

  • Analysis: Protonated amino acids are separated by CE and selectively detected by the mass spectrometer.[9]

CE_Signaling_Pathway cluster_separation CE Separation cluster_detection Detection Sample_Injection Sample Injection Capillary Capillary (Applied Voltage) Sample_Injection->Capillary Separation Separation based on Charge-to-Mass Ratio Capillary->Separation ESI Electrospray Ionization (ESI) Separation->ESI Detector_Other Other Detectors (UV, LIF, EC) Separation->Detector_Other MS Mass Spectrometer ESI->MS

Logical relationship in Capillary Electrophoresis analysis.

Conclusion

The choice of an analytical technique for methionine and its derivatives is a multifactorial decision that depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

  • HPLC methods are robust and versatile, with fluorescence detection offering excellent sensitivity for low-level quantification.

  • GC-MS provides high specificity and is a powerful tool for identification, although it necessitates a derivatization step.

  • Capillary Electrophoresis excels in providing rapid and highly efficient separations with minimal sample volume, with CE-MS offering a powerful combination of high-resolution separation and sensitive, selective detection.

By understanding the comparative performance and methodologies of these techniques, researchers can confidently select and validate the most suitable approach for their analytical needs, ensuring the generation of accurate and reliable data in their studies of methionine and its derivatives.

References

Comparative Efficacy of Z-DL-Methionine in Animal Feed Formulations: A Scientific Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Z-DL-methionine and its alternatives in various animal feed formulations. The following sections present objective data from peer-reviewed studies, detailed experimental methodologies, and visual representations of key metabolic pathways to facilitate a thorough understanding of methionine's role in animal nutrition.

Executive Summary

Methionine is an essential sulfur-containing amino acid critical for protein synthesis, methyl group donation, and antioxidant functions in animals. Commercially, it is often supplemented in animal feed as DL-methionine (a racemic mixture of D- and L-isomers) or L-methionine. While only the L-isomer is directly utilized for protein synthesis, the D-isomer can be efficiently converted to L-methionine in the liver and kidneys.[1][2] This guide evaluates the comparative performance of these methionine sources in poultry, swine, and aquaculture, focusing on key production parameters.

Performance in Poultry Formulations

Numerous studies have indicated that DL-methionine and L-methionine are largely bioequivalent in supporting the growth performance of broiler chickens.[3] However, some research suggests a potential advantage for L-methionine, particularly in the early starter phase of broilers.[4]

Table 1: Comparative Effects of DL-Methionine and L-Methionine on Broiler Performance (1-21 days)

Treatment GroupAverage Daily Gain (g)Feed Conversion Ratio (FCR)Relative Bioavailability of L-Met to DL-Met (%)Reference
Basal Diet (Met-deficient)---[5]
DL-Methionine Supplemented--100[5]
L-Methionine SupplementedHigher ADGLower FCR141.5 (for ADG), 189.1 (for FE)[5]

Table 2: Broiler Performance with Graded Levels of DL- and L-Methionine (1-30 days)

Methionine SourceSupplemental Level (%)Final Body Weight (g)Average Daily Gain (g)Feed to Gain Ratio (F:G)Reference
Control0.00---[6]
DL-Met0.04-0.20IncreasedIncreasedDecreased[6]
L-Met0.04-0.20Higher than DL-MetHigher than DL-MetNo significant difference[6]

Note: Dashes (-) indicate data not provided in a comparable format in the cited source.

Performance in Swine Formulations

In swine, the conversion of D-methionine to L-methionine is highly efficient, leading to the general consensus that DL-methionine and L-methionine have comparable bioefficacy for growth and nitrogen retention.[2][7]

Table 3: Effects of DL-Methionine vs. L-Methionine on Growth Performance of Young Growing Pigs

ParameterL-Methionine DietDL-Methionine DietP-valueReference
Average Daily Gain (ADG)Not significantly differentNot significantly different0.56 to 0.94[8]
Average Daily Feed Intake (ADFI)Not significantly differentNot significantly different0.56 to 0.94[8]
Gain-to-Feed Ratio (G:F)Not significantly differentNot significantly different0.56 to 0.94[8]

Table 4: Nitrogen Balance in Starter Pigs Supplemented with DL- or L-Methionine

ParameterBasal Diet (Met-deficient)DL-Methionine SupplementedL-Methionine SupplementedReference
Nitrogen RetentionLowerImprovedImproved[9]
Nitrogen ExcretionHigherDecreasedDecreased[9]
N Retention (DL-Met vs L-Met)-Not significantly differentNot significantly different[9]

Performance in Aquaculture Formulations

In aquatic species like rainbow trout, studies have also shown no significant difference in the bioavailability between DL-methionine and L-methionine.[10] However, other methionine sources like methionine hydroxy analogue (MHA) have demonstrated lower relative bioavailability.[10][11]

Table 5: Relative Bioavailability of Methionine Sources in Rainbow Trout

Methionine SourceRelative Bioavailability to DL-Methionine (%)Basis of MeasurementReference
L-MethionineNo significant differenceWeight Gain, Growth Rate, Retained Nitrogen[10]
MHA-Ca69Weight Gain[10]
MHA-Ca60Growth Rate (TGC)[10]
MHA-Ca73Retained Nitrogen[10]

Experimental Protocols

Slope-Ratio Assay for Relative Bioavailability (RBV) Determination in Poultry

This experimental design is commonly used to compare the bioavailability of different nutrient sources.

  • Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups.[5]

  • Basal Diet: A basal diet is formulated to be deficient in the nutrient of interest (methionine) but adequate in all other essential nutrients.[5]

  • Treatment Diets: Graded levels of the reference nutrient (e.g., DL-methionine) and the test nutrient (e.g., L-methionine) are added to the basal diet to create a series of experimental diets.[5]

  • Feeding Trial: Birds are fed their respective diets for a specified period (e.g., 21 days).[5]

  • Data Collection: Key performance indicators such as body weight gain (BWG) and feed efficiency (FE) are measured.[5]

  • Statistical Analysis: A multiple linear regression model is used to analyze the response criteria (e.g., ADG, FE) as a function of the supplemental intake of each methionine source. The relative bioavailability is calculated as the ratio of the slopes of the regression lines for the test and reference products.[5][12]

G cluster_setup Experimental Setup cluster_diets Dietary Treatments cluster_trial Feeding & Measurement cluster_analysis Data Analysis A Day-old Broiler Chicks B Random Allocation A->B C Basal Diet (Methionine Deficient) D1 Basal + Graded Levels of DL-Methionine C->D1 D2 Basal + Graded Levels of L-Methionine C->D2 E Feeding Period (e.g., 21 days) D1->E D2->E F Measure Body Weight Gain & Feed Efficiency E->F G Multiple Linear Regression F->G H Calculate Ratio of Slopes G->H I Relative Bioavailability H->I G cluster_transmethylation Transmethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Methyl Acceptor) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS / BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione Cys->GSH G D_Met D-Methionine KMB 2-keto-4-(methylthio)butyric acid (KMB) D_Met->KMB D-amino acid oxidase (DAAO) (Oxidative Deamination) L_Met L-Methionine KMB->L_Met Transaminase (Transamination)

References

A Comparative Guide to the Purity of Z-DL-Met-OH from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is paramount in scientific research and pharmaceutical development, where even trace impurities can lead to erroneous results or undesirable side effects. Z-DL-Met-OH (N-benzyloxycarbonyl-DL-methionine), a protected form of the amino acid methionine, is a crucial building block in peptide synthesis and other complex organic preparations.[1][2] Ensuring its purity is a critical first step for any subsequent application. This guide provides a framework for assessing the purity of this compound from various commercial suppliers, complete with experimental protocols and comparative data.

Comparative Purity Analysis

The purity of this compound from different suppliers can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC), a primary and highly sensitive method for analyzing amino acid impurities.[3][4] Additional characterization can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a summary table of hypothetical purity data for this compound from three representative commercial suppliers. These values are for illustrative purposes and highlight the key metrics researchers should consider when evaluating a product based on a Certificate of Analysis (CoA) or internal verification.[5]

Parameter Supplier A Supplier B Supplier C
Lot Number A0411398B5892103C7654321
Stated Purity (on CoA) ≥99.0%≥98.5%≥99.0% (by Titration)
Appearance White Crystalline PowderWhite to Off-White PowderWhite Crystalline Powder
Measured Purity (HPLC, % Area) 99.6%98.8%99.2%
Major Impurity 1 (HPLC, % Area) Z-DL-Met-Sulfoxide (0.25%)Unidentified (0.60%)Free DL-Methionine (0.45%)
Major Impurity 2 (HPLC, % Area) Toluene (0.10%)Z-DL-Met-Sulfone (0.35%)Benzyl Alcohol (0.20%)
Water Content (Karl Fischer) 0.15%0.40%0.20%
Residual Solvents (GC-MS) Toluene (100 ppm)Not DetectedBenzyl Alcohol (180 ppm)

Note: Data presented is hypothetical and intended for comparative illustration. Researchers should always refer to the specific Certificate of Analysis for their purchased lot.[5][6]

Understanding Potential Impurities

The manufacturing process of this compound can introduce several types of impurities. Common impurities include:

  • Oxidation Products: Methionine's sulfur atom is susceptible to oxidation, leading to the formation of methionine sulfoxide and methionine sulfone.[7][8]

  • Starting Material Residues: Incomplete reactions can leave residual DL-Methionine.

  • Side-Reaction Products: By-products from the benzyloxycarbonyl protection step, such as benzyl alcohol.

  • Enantiomeric Impurities: The presence of D- or L-enantiomers if the synthesis is not strictly controlled for the racemic mixture.

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.

Experimental Protocols for Purity Assessment

A robust assessment of this compound purity involves a multi-technique approach. The mass balance method is a comprehensive strategy where impurities like water, residual solvents, and structurally related compounds are quantified separately to determine the final purity value.[9][10]

HPLC is the cornerstone for determining the purity of amino acids and their derivatives.[3][11] A reversed-phase method is typically employed.

  • Objective: To separate and quantify this compound from its potential impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by comparing their retention times to known standards.[12]

  • Objective: To accurately quantify the water content in the sample, as it contributes to the gross weight.[13]

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: A precisely weighed amount of the this compound sample is introduced into the titration cell containing a Karl Fischer reagent. The instrument titrates the water and calculates the content, typically expressed as a weight percentage.

  • Objective: To confirm the molecular weight of the main component and identify unknown impurities.

  • Instrumentation: Mass spectrometer, often coupled with an HPLC system (LC-MS).[4]

  • Method: Using a soft ionization technique like Electrospray Ionization (ESI), the mass-to-charge ratio (m/z) of the compound is determined. For this compound (C13H17NO4S), the expected molecular weight is approximately 283.34 g/mol .[14] The protonated molecule [M+H]+ would be observed around m/z 284.1.

Visualizing the Workflow

A systematic workflow is crucial for the comprehensive assessment of this compound purity.

Purity_Assessment_Workflow start Receive this compound from Suppliers A, B, C prep Sample Preparation (Weighing & Dissolution) start->prep hplc Purity & Impurity Profiling (RP-HPLC-UV) prep->hplc kf Water Content Analysis (Karl Fischer Titration) prep->kf ms Identity Confirmation & Impurity ID (LC-MS) prep->ms data Data Compilation & Analysis hplc->data kf->data ms->data compare Supplier Comparison (Tabulate Results) data->compare report Generate Comparison Guide compare->report

Caption: Analytical workflow for assessing this compound purity.

Conclusion and Recommendations

The selection of a this compound supplier should be based on a thorough evaluation of empirical data rather than solely on the stated purity from a catalog.

  • High Purity is Key: For sensitive applications like peptide synthesis for drug development, a purity of ≥99.5% by HPLC is often desired.

  • Identify the Impurities: The nature of the impurities is as important as their quantity. Oxidized forms or residual starting materials can interfere with subsequent reactions.

  • Verify Independently: It is best practice for research laboratories to perform in-house verification of purity for critical reagents, especially for new lots or suppliers.[12]

  • Request Detailed CoAs: When available, request a detailed Certificate of Analysis that specifies the methods used for purity determination and lists identified impurities.

By implementing the systematic analytical approach detailed in this guide, researchers can make informed decisions, ensuring the quality and integrity of their starting materials and the reliability of their experimental outcomes.

References

Z-DL-Methionine's Efficacy in Mitigating Oxidative Stress: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Z-DL-methionine's performance against alternative compounds in modulating key oxidative stress biomarkers, supported by experimental data and detailed protocols.

Z-DL-methionine, a racemic mixture of the D- and L-isomers of the essential amino acid methionine, has demonstrated a significant role in mitigating oxidative stress. Its effects are attributed to its function as a precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant, and the direct radical scavenging capacity of protein-bound methionine residues.[1][2][3] This guide provides a comparative analysis of Z-DL-methionine's effects on crucial oxidative stress biomarkers, presenting data from various studies and offering a comparison with other methionine sources.

Comparative Efficacy on Oxidative Stress Biomarkers

The antioxidant potential of Z-DL-methionine and its alternatives, such as L-methionine and DL-methionine hydroxy analogue (DL-HMTBA), has been evaluated by measuring their impact on key biomarkers of oxidative stress. These include malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

Treatment GroupAnimal ModelTissueMDA LevelSOD ActivityGPx ActivityCAT ActivityReference
ControlBroilersIntestineNormalNormalNormalNormal[1]
DL-MetBroilersIntestineNo significant changeNo significant changeNo significant changeNo significant change[1]
L-MetBroilersIntestineNo significant changeLower than DL-MetHigher than 80% MetNo significant change[4]
DL-HMTBABroilersIntestineNo significant changeNo significant changeNo significant changeNo significant change[1]
Control (Heat Stress)PigsIleum-DecreasedIncreasedDecreased[2]
DL-Met Supplementation (Heat Stress)PigsIleum-No significant changeLinearly affectedLinearly affected[2]
ControlRatsPlasmaUnchangedUnchangedSignificantly increased (acute)Significantly increased (acute)[5]
DL-Met (acute)RatsPlasmaUnchangedUnchangedSignificantly increasedSignificantly increased[5]
DL-Met (subchronic)RatsPlasmaUnchangedUnaffectedUnaffectedUnaffected[5]

Note: The table summarizes findings from multiple studies. "Normal" indicates the baseline level in the control group. "-" indicates data not reported in the cited study. The effects can vary based on the animal model, stress conditions, dosage, and duration of supplementation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of oxidative stress biomarkers.

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This method quantifies lipid peroxidation by measuring MDA, a secondary product of this process.

  • Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

  • Reaction: Add a solution of thiobarbituric acid (TBA) to the sample. The mixture is then heated in a boiling water bath.

  • Measurement: The reaction between MDA and TBA forms a pink chromogen, which is measured spectrophotometrically at a wavelength of 532 nm.

  • Quantification: The concentration of MDA is calculated using an extinction coefficient and expressed as nmol/mg of protein or nmol/mL of sample.[6][7]

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Principle: The assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like xanthine oxidase.

  • Procedure: The sample containing SOD is mixed with the reaction cocktail containing xanthine, xanthine oxidase, and NBT.

  • Measurement: The rate of NBT reduction is measured spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 560 nm). The SOD activity is determined by the degree of inhibition of this reaction.[6][8]

Glutathione Peroxidase (GPx) Activity Assay

This assay determines the activity of GPx, an enzyme that catalyzes the reduction of hydrogen peroxide or organic hydroperoxides to water or corresponding alcohols, using reduced glutathione (GSH) as a reductant.

  • Coupled Enzyme Reaction: The activity of GPx is indirectly measured by a coupled reaction with glutathione reductase (GR). Oxidized glutathione (GSSG), produced by GPx, is reduced back to GSH by GR with the concomitant oxidation of NADPH to NADP+.

  • Measurement: The decrease in absorbance due to NADPH oxidation is monitored spectrophotometrically at 340 nm.

  • Calculation: The GPx activity is proportional to the rate of NADPH oxidation and is expressed as units/mg of protein.[6][8]

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

  • Principle: The assay is based on the decomposition of a known concentration of hydrogen peroxide (H₂O₂) by the catalase in the sample.

  • Procedure: The sample is incubated with H₂O₂ for a specific time. The reaction is then stopped, often by adding a substance that inhibits catalase.

  • Measurement: The remaining H₂O₂ is measured, either directly by its absorbance at 240 nm or indirectly through a reaction that produces a colored product. The decrease in H₂O₂ concentration is proportional to the catalase activity.[5][8]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to Z-DL-methionine's effect on oxidative stress.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_assays Oxidative Stress Biomarker Assays cluster_analysis Data Analysis Blood Blood Sample Plasma Plasma/Serum Blood->Plasma Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate MDA MDA Assay (TBARS) Plasma->MDA SOD SOD Activity Assay Plasma->SOD GPx GPx Activity Assay Plasma->GPx Homogenate->MDA Homogenate->SOD Homogenate->GPx CAT CAT Activity Assay Homogenate->CAT Spectro Spectrophotometry MDA->Spectro SOD->Spectro GPx->Spectro CAT->Spectro Calc Calculation & Normalization Spectro->Calc Comp Comparative Analysis Calc->Comp

Caption: Experimental workflow for assessing oxidative stress biomarkers.

signaling_pathway cluster_methionine Methionine Metabolism cluster_stress Oxidative Stress Response Met Z-DL-Methionine Cys Cysteine Met->Cys Transsulfuration Pathway Met_protein Protein-Bound Methionine Met->Met_protein GSH Glutathione (GSH) Cys->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Antioxidant_Defense Antioxidant Defense GSH->Antioxidant_Defense MetO Methionine Sulfoxide (MetO) Met_protein->MetO Oxidation by ROS Met_protein->ROS Scavenges MetO->Met_protein Reduction Msr Methionine Sulfoxide Reductase (Msr) Msr->MetO Msr->Antioxidant_Defense Ox_Stress Oxidative Stress ROS->Ox_Stress Cell_Damage Cellular Damage Ox_Stress->Cell_Damage Antioxidant_Defense->Ox_Stress Mitigates logical_relationship cluster_input Input cluster_mechanisms Mechanisms of Action cluster_biomarkers Biomarker Modulation cluster_outcome Outcome ZDL_Met Z-DL-Methionine Supplementation GSH_Synth Increased Glutathione (GSH) Synthesis ZDL_Met->GSH_Synth Direct_Scav Direct ROS Scavenging by Protein-Bound Met ZDL_Met->Direct_Scav Enzyme_Mod Modulation of Antioxidant Enzymes ZDL_Met->Enzyme_Mod MDA_dec Decreased MDA (Lipid Peroxidation) GSH_Synth->MDA_dec Direct_Scav->MDA_dec SOD_inc Increased/Modulated SOD Activity Enzyme_Mod->SOD_inc GPx_inc Increased/Modulated GPx Activity Enzyme_Mod->GPx_inc CAT_inc Increased/Modulated CAT Activity Enzyme_Mod->CAT_inc Ox_Stress_Red Reduced Oxidative Stress & Cellular Protection MDA_dec->Ox_Stress_Red SOD_inc->Ox_Stress_Red GPx_inc->Ox_Stress_Red CAT_inc->Ox_Stress_Red

References

Safety Operating Guide

A Guide to the Safe Disposal of Z-DL-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Handling Information

Z-DL-Met-OH, a derivative of the amino acid methionine, should be handled with standard laboratory precautions. Based on data for DL-Methionine, it is a white, crystalline powder with some solubility in water.[2][3] Although DL-Methionine is not classified as a hazardous substance, the addition of the carboxybenzyl ("Z") protecting group may alter its properties.[4] Therefore, it is prudent to treat this compound as a chemical waste product and dispose of it accordingly, rather than assuming it is benign.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Body Protection: A lab coat is recommended to prevent skin contact.

In case of accidental contact, flush the affected area with copious amounts of water.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound DL-Methionine, which can serve as a conservative reference for handling this compound.

PropertyValueSource Citation
pH 5.6-6.1 (1% aqueous solution)[2]
Melting Point 270 - 273 °C[2]
Solubility in Water 33.81 g/L @ 25 °C[2]
Incompatible Materials Strong oxidizing agents[2][3]

Disposal Protocol for this compound

This step-by-step protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers and contaminated materials (e.g., weighing paper, gloves), as non-hazardous chemical waste.
  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[2][3]
  • Segregate this compound waste from hazardous waste streams (e.g., halogenated solvents, heavy metals) to prevent cross-contamination and ensure proper disposal routing.

2. Waste Collection and Storage:

  • Collect solid this compound waste in a designated, clearly labeled, and sealable container.
  • For solutions containing this compound, collect them in a separate, labeled liquid waste container. Do not dispose of these solutions down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
  • Ensure waste containers are in good condition and compatible with the chemical.
  • Store the waste container in a designated waste accumulation area, away from general laboratory traffic.

3. Waste Disposal Request:

  • When the waste container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS department.
  • Ensure the waste is accurately described on the waste tag or in the online request system.

4. Emergency Procedures:

  • In case of a spill, isolate the area.
  • For small spills of solid material, carefully sweep it up and place it in the designated waste container. Avoid generating dust.
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
  • Ventilate the area and wash the spill site after material has been removed.
  • Report all spills to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid waste container is_solid->liquid_waste Liquid store_waste Store container in designated waste accumulation area solid_waste->store_waste check_sewer Consult EHS and local regulations for sewer disposal permission liquid_waste->check_sewer sewer_ok Dispose down sanitary sewer with copious amounts of water check_sewer->sewer_ok Yes no_sewer Treat as chemical waste check_sewer->no_sewer No end_disposal End of Disposal Process sewer_ok->end_disposal no_sewer->store_waste request_pickup Request pickup by Environmental Health & Safety (EHS) store_waste->request_pickup request_pickup->end_disposal

Caption: Disposal workflow for this compound waste.

This guide provides a conservative and safety-conscious approach to the disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for policies that may be unique to your location.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Z-DL-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Z-DL-Met-OH, a derivative of the amino acid Methionine. Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to personal protective equipment is necessary to prevent skin and eye contact, as well as inhalation of the powdered solid.

Recommended Personal Protective Equipment for Handling this compound

Protection TypeRequired EquipmentStandard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a significant risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, with a minimum thickness of 0.11 mm). A lab coat or protective clothing should be worn to prevent skin exposure.[2]EU Directive 89/686/EEC and the standard EN 374 derived from it[2]
Respiratory Protection For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with a P1 filter is recommended.[2][3]NIOSH approved
Foot Protection Closed-toe shoes must be worn in the laboratory.N/A

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that this compound is handled safely at every stage. This includes proper storage, preparation for experimental use, and eventual disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2]

Handling and Experimental Use:

  • Always handle this compound within a well-ventilated area or a chemical fume hood to minimize dust generation and accumulation.[1]

  • Avoid direct contact with the skin and eyes, and do not breathe in the dust.[1]

  • Use non-sparking tools if the material is in a powdered form to prevent the risk of a dust explosion.[1]

  • An eyewash station and safety shower should be readily accessible in the work area.[4]

Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Ventilate the area and wash the spill site after the material has been collected.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Material: Dispose of unused this compound as chemical waste in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[5]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent and disposed of according to institutional guidelines.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G prep Preparation (Don PPE) weigh Weighing (In Fume Hood) prep->weigh Proceed with caution dissolve Dissolution (Appropriate Solvent) weigh->dissolve reaction Experimental Use (Reaction Vessel) dissolve->reaction cleanup Cleanup (Decontaminate Glassware) reaction->cleanup disposal Waste Disposal (Segregated Waste Streams) cleanup->disposal end End of Procedure (Doff PPE) disposal->end

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-DL-Met-OH
Reactant of Route 2
Reactant of Route 2
Z-DL-Met-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.